molecular formula C7H10N2O2 B1355983 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1005582-20-6

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1355983
CAS No.: 1005582-20-6
M. Wt: 154.17 g/mol
InChI Key: SZJMPHMZGHRQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMPHMZGHRQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588671
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005582-20-6
Record name 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, commencing with the regioselective N-alkylation of 4-methylpyrazole, followed by ester hydrolysis to yield the target carboxylic acid. This guide is intended to serve as a practical resource, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, reaction mechanisms, and analytical characterization of the synthesized compounds. The methodologies described herein are designed to be reproducible and scalable, providing a solid foundation for further research and development activities.

Introduction: The Significance of Pyrazole-Containing Carboxylic Acids

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core scaffold of numerous clinically approved drugs and investigational new drug candidates. Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, stem from their unique electronic and steric features, which allow for a wide range of interactions with biological targets. The incorporation of a carboxylic acid moiety, as in this compound, further enhances the potential for molecular recognition, enabling interactions with the active sites of various enzymes and receptors.

The target molecule, this compound, combines the privileged pyrazole scaffold with a chiral propanoic acid side chain. This structural motif is of significant interest as it can mimic endogenous amino acids and engage in specific binding interactions. A thorough understanding of its synthesis is therefore crucial for researchers aiming to explore its therapeutic potential and develop novel analogues.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step sequence:

  • N-Alkylation: Regioselective alkylation of 4-methylpyrazole with an ester of 2-bromopropanoic acid.

  • Hydrolysis: Saponification of the resulting ester to the desired carboxylic acid.

This strategy offers several advantages, including the use of readily available starting materials and straightforward reaction conditions.

Regioselectivity in the N-Alkylation of 4-Methylpyrazole

A critical consideration in the first step is the regioselectivity of the N-alkylation. 4-Methylpyrazole possesses two potentially reactive nitrogen atoms (N1 and N2). However, the alkylation is expected to proceed with high selectivity at the N1 position. This preference is primarily governed by steric hindrance; the methyl group at the C4 position does not significantly differentiate the two nitrogen atoms sterically, but the incoming propanoate group will preferentially attack the less hindered nitrogen, which is generally considered to be N1 in substituted pyrazoles.

Experimental Protocols

Materials and Instrumentation

The following reagents are required for the synthesis:

ReagentCAS NumberSupplier Examples
4-Methylpyrazole7554-65-6Thermo Scientific[1], Cayman Chemical[2], Biosynth[3]
Ethyl 2-bromopropionate535-11-5Advent Chembio[4], Thermo Scientific[5], TCI[6], Sigma-Aldrich[7][8]
Sodium Hydroxide1310-73-2Standard laboratory suppliers
Potassium Carbonate584-08-7Standard laboratory suppliers
Acetone67-64-1Standard laboratory suppliers
Diethyl Ether60-29-7Standard laboratory suppliers
Ethyl Acetate141-78-6Standard laboratory suppliers
Hexanes110-54-3Standard laboratory suppliers
Hydrochloric Acid7647-01-0Standard laboratory suppliers
Anhydrous Magnesium Sulfate7487-88-9Standard laboratory suppliers

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware is required. Analytical data can be obtained using the following instrumentation:

  • Nuclear Magnetic Resonance (NMR): 400 MHz or 500 MHz spectrometer.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometer.

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

This procedure details the N-alkylation of 4-methylpyrazole with ethyl 2-bromopropionate using potassium carbonate as the base.

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Reactant1 4-Methylpyrazole Product Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate Reactant1->Product 1. K2CO3, Acetone Reactant2 Ethyl 2-bromopropionate Reactant2->Product 2. Reflux Base K2CO3 Solvent Acetone Temperature Reflux

Figure 1: Workflow for the N-alkylation of 4-methylpyrazole.

Procedure:

  • To a solution of 4-methylpyrazole (1.0 eq.) in acetone (0.5 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexanes) to afford pure ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate as a colorless oil.

Step 2: Synthesis of this compound

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

Synthesis_Step2 cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product Reactant Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate Product This compound Reactant->Product 1. NaOH, EtOH/H2O, Reflux 2. HCl Base NaOH (aq) Solvent Ethanol Temperature Reflux Acid HCl (aq)

Figure 2: Workflow for the hydrolysis of the ester intermediate.

Procedure:

  • Dissolve ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds. The following data for closely related analogs, in the absence of a direct literature precedent for the title compound, can be used as a reference for the expected spectral features.

Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (Intermediate)
Analytical Technique Expected Data (based on similar structures)
¹H NMR (CDCl₃, 400 MHz)δ 7.4 (s, 1H, pyrazole-H), 7.3 (s, 1H, pyrazole-H), 4.8 (q, 1H, CH), 4.2 (q, 2H, OCH₂), 2.1 (s, 3H, pyrazole-CH₃), 1.6 (d, 3H, CHCH₃), 1.2 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 171 (C=O), 139 (pyrazole-C), 129 (pyrazole-C), 118 (pyrazole-C), 62 (OCH₂), 56 (CH), 21 (CHCH₃), 14 (OCH₂CH₃), 9 (pyrazole-CH₃) ppm.
MS (ESI) m/z calculated for C₉H₁₄N₂O₂ [M+H]⁺: 183.11.
This compound (Final Product)
Analytical Technique Expected Data (based on similar structures)
¹H NMR (DMSO-d₆, 400 MHz)δ 13.0 (br s, 1H, COOH), 7.6 (s, 1H, pyrazole-H), 7.4 (s, 1H, pyrazole-H), 4.9 (q, 1H, CH), 2.0 (s, 3H, pyrazole-CH₃), 1.5 (d, 3H, CHCH₃) ppm.[9]
¹³C NMR (DMSO-d₆, 100 MHz)δ 173 (C=O), 139 (pyrazole-C), 130 (pyrazole-C), 119 (pyrazole-C), 55 (CH), 20 (CHCH₃), 9 (pyrazole-CH₃) ppm.[9]
MS (ESI) m/z calculated for C₇H₁₀N₂O₂ [M+H]⁺: 155.08.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. The described two-step sequence, involving N-alkylation and subsequent ester hydrolysis, provides a practical and efficient method for accessing this valuable heterocyclic building block. The detailed experimental protocols and analytical guidance are intended to empower researchers in their efforts to synthesize and explore the potential applications of this and related compounds in the field of drug discovery and development.

References

An In-Depth Technical Guide to Pyrazole Propanoic Acids: A Case Study on 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for specific experimental data on 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid did not yield dedicated scholarly articles or comprehensive datasets for this exact molecule. This suggests that while it may be a compound of interest, it is not as widely synthesized or characterized as some of its structural isomers and analogs.

Therefore, this guide will address the chemical properties of the broader class of pyrazole-substituted propanoic acids, with a focus on principles and methodologies that would be applicable to the target molecule. To provide concrete examples and data, we will refer to closely related, well-documented compounds. The pyrazole scaffold is a significant pharmacophore in modern drug discovery, and understanding the properties of its derivatives is of high value to researchers in medicinal chemistry.[1][2][3][4][5]

Introduction to Pyrazole-Containing Carboxylic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The incorporation of a carboxylic acid moiety, such as in pyrazolyl propanoic acids, introduces a key functional group that can modulate physicochemical properties like solubility and engage in specific interactions with biological targets, often serving as a crucial pharmacophore for enzyme inhibition or receptor binding.

The specific compound of interest, this compound, belongs to a class of N-substituted pyrazole derivatives. The position of the substituents on the pyrazole ring and the nature of the linkage to the propanoic acid are critical determinants of the molecule's overall shape, electronic distribution, and, consequently, its chemical and biological properties.

General Synthesis Strategies

A plausible synthetic route is outlined below:

Synthesis_Workflow reagent1 4-methylpyrazole intermediate Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate reagent1->intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) reagent2 Ethyl 2-bromopropanoate reagent2->intermediate product This compound intermediate->product Hydrolysis (e.g., NaOH or LiOH) Acidic workup

References

Spectroscopic data for 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, a heterocyclic compound of interest in chemical research and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive characterization. The guide covers the methodologies and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to offer researchers, scientists, and professionals in drug development a reliable reference for the identification, characterization, and quality control of this compound and its derivatives.

Introduction

This compound (C₇H₁₀N₂O₂) is a derivative of pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications. Spectroscopic techniques are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.

This guide is structured to provide an in-depth understanding of the expected spectroscopic signatures of this compound. Each section is dedicated to a specific spectroscopic technique and is designed to explain the "why" behind the predicted data, ensuring a thorough and practical understanding for the reader.

Molecular Structure and Atom Numbering

The structure of this compound combines a 4-methyl-substituted pyrazole ring with a propanoic acid moiety attached at the N1 position. For clarity in the subsequent spectroscopic analysis, the atoms are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Add TMS Standard prep1->prep2 acq1 Place in NMR Spectrometer prep2->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate Peaks proc2->proc3 proc4 Assign Chemical Shifts & Analyze Coupling proc3->proc4

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very downfield position, typically in the range of 10-13 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are in different chemical environments. H-5 is adjacent to the nitrogen atom bearing the propanoic acid group, while H-3 is adjacent to the other nitrogen. This will result in two distinct singlets. Based on data for similar N-substituted pyrazoles, H-5 is expected to be slightly more downfield than H-3, with predicted shifts around 7.5-7.8 ppm and 7.3-7.5 ppm, respectively.

  • Methine Proton (-CH-): The proton on the chiral carbon (C6) of the propanoic acid moiety is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (C9). Its chemical shift is predicted to be in the range of 4.5-5.0 ppm, influenced by the neighboring nitrogen atom of the pyrazole ring and the carbonyl group.

  • Methyl Protons (on Propanoic Acid, -CH₃): The three protons of the methyl group at C9 will appear as a doublet, as they are coupled to the single methine proton (H-C6). The predicted chemical shift is around 1.6-1.9 ppm.

  • Methyl Protons (on Pyrazole, -CH₃): The methyl group attached to the pyrazole ring (C8) is expected to produce a singlet in the range of 2.0-2.3 ppm.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-COOH10.0 - 13.0Broad Singlet-1H
H-57.5 - 7.8Singlet-1H
H-37.3 - 7.5Singlet-1H
-CH- (C6)4.5 - 5.0Quartet~71H
-CH₃ (C8)2.0 - 2.3Singlet-3H
-CH₃ (C9)1.6 - 1.9Doublet~73H

¹³C NMR Spectroscopy

Experimental Protocol

A standard ¹³C NMR spectrum would be acquired on a 75 or 100 MHz spectrometer using a deuterated solvent. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted Spectrum and Interpretation

Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (-C=O): The carbonyl carbon (C7) of the carboxylic acid is the most deshielded and is predicted to appear in the range of 170-175 ppm.

  • Pyrazole Ring Carbons (C3, C5, C4): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C5, being adjacent to the substituted nitrogen, is expected around 138-142 ppm. C3 is predicted to be in the region of 128-132 ppm. C4, bearing the methyl group, is expected to be the most shielded of the ring carbons, at approximately 110-115 ppm. These predictions are based on published data for N-methyl and other N-substituted pyrazoles.

  • Methine Carbon (-CH-): The chiral carbon of the propanoic acid moiety (C6) is expected to have a chemical shift in the range of 50-55 ppm.

  • Methyl Carbons (-CH₃): The two methyl carbons will have distinct signals. The methyl carbon of the propanoic acid group (C9) is predicted to be around 15-20 ppm, while the methyl carbon on the pyrazole ring (C8) is expected at a slightly more upfield position, around 10-14 ppm.

13C_NMR_Logic center Carbon Environment carbonyl C=O (Carboxylic Acid) center->carbonyl aromatic C (Aromatic/Heteroaromatic) center->aromatic sp3_en sp³ C (next to N or O) center->sp3_en sp3 sp³ C (Alkyl) center->sp3 shift_co δ = 170-185 ppm carbonyl->shift_co shift_ar δ = 110-150 ppm aromatic->shift_ar shift_sp3_en δ = 50-90 ppm sp3_en->shift_sp3_en shift_sp3 δ = 10-40 ppm sp3->shift_sp3

Caption: Relationship between carbon environment and expected ¹³C NMR chemical shift ranges.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (-C=O)170 - 175
C5138 - 142
C3128 - 132
C4110 - 115
C6 (-CH-)50 - 55
C9 (-CH₃)15 - 20
C8 (-CH₃)10 - 14

Infrared (IR) Spectroscopy

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Predicted Spectrum and Interpretation

The IR spectrum provides information about the functional groups present in the molecule.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2]

  • C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the methyl and methine groups. A weaker C-H stretch from the pyrazole ring may appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is predicted in the range of 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretching of the carboxylic acid.[1][2]

  • C=N and C=C Stretches: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group will produce bands in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.[1]

Summary of Predicted IR Absorptions
Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2500 - 3300Carboxylic AcidO-H StretchStrong, Broad
2850 - 3000AlkylC-H StretchMedium, Sharp
1700 - 1725Carboxylic AcidC=O StretchStrong, Sharp
1400 - 1600Pyrazole RingC=N, C=C StretchMedium to Weak
1210 - 1320Carboxylic AcidC-O StretchMedium
1395 - 1440Carboxylic AcidO-H BendMedium

Mass Spectrometry

Experimental Protocol

A mass spectrum would typically be obtained using an electron ionization (EI) source. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation Pattern

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 154.17 g/mol .

  • Key Fragmentations:

    • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 109.[3][4]

    • Loss of the Propanoic Acid Side Chain: Cleavage of the N-C bond connecting the pyrazole ring and the propanoic acid moiety could result in a fragment corresponding to the 4-methylpyrazole cation at m/z 81.

    • Alpha-Cleavage: Cleavage of the bond between C6 and C7 would lead to the formation of an acylium ion.

    • Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN (27 Da) or N₂ (28 Da), though these fragments may be less abundant.[5]

MS_Fragmentation M [M]⁺˙ m/z = 154 F109 [M - COOH]⁺ m/z = 109 M->F109 - COOH (45 Da) F81 [4-methylpyrazole]⁺˙ m/z = 81 M->F81 - C₃H₅O₂ (89 Da) F_HCN [Fragment - HCN]⁺ F81->F_HCN - HCN (27 Da)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted Major Fragments
m/zProposed Fragment Structure
154[C₇H₁₀N₂O₂]⁺˙ (Molecular Ion)
109[C₆H₉N₂]⁺
81[C₄H₅N₂]⁺

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are grounded in fundamental principles and supported by data from structurally related compounds. This information serves as a valuable resource for the identification, purity assessment, and structural confirmation of this molecule in various research and development settings. It is anticipated that these predictions will closely align with experimental data, providing a solid foundation for future work with this compound.

References

Molibresib (I-BET-762/GSK525762A): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of Molibresib (I-BET-762/GSK525762A), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Initially developed by GlaxoSmithKline, Molibresib has been investigated in numerous preclinical and clinical studies for its potential therapeutic applications in oncology and inflammatory diseases. This document consolidates key information on its mechanism of action, physicochemical properties, relevant experimental protocols, and sourcing for research purposes, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Epigenetic Frontier and BET Inhibition

The field of epigenetics has unveiled a new frontier in therapeutic intervention, moving beyond the genetic code to target the machinery that regulates gene expression. Among the key players in this regulatory landscape are "epigenetic readers," proteins that recognize and bind to post-translational modifications on histones, thereby influencing chromatin structure and gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine residues on histones.[1] This interaction is pivotal for the recruitment of transcriptional machinery to the promoters and enhancers of key genes involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein activity has been implicated in the pathogenesis of various diseases, most notably cancer.

Molibresib (also known as I-BET-762 and GSK525762A) emerged as a clinical candidate from a lead optimization program aimed at developing potent and selective inhibitors of the BET family.[2] By mimicking the acetylated lysine residues, Molibresib competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of critical oncogenes such as MYC.[1][2] This guide will delve into the technical details of Molibresib, providing a foundational resource for its further investigation and potential therapeutic development.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of a compound's physical, chemical, and pharmacokinetic properties is fundamental to its development as a therapeutic agent. Molibresib is an orally bioavailable small molecule with characteristics that have enabled its progression through clinical trials.

PropertyValueSource
CAS Number 1260907-17-2[2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₂₂H₂₂ClN₅O₂[1][2][4][5][6][7][8][9][13][14]
Molecular Weight 423.90 g/mol [1][2][3][4][5][8][9][10][13][14]
Appearance Off-white to yellow solid/powder[9][10][14]
Solubility Soluble in DMSO and ethanol[1][2][10]
Purity ≥98% (HPLC)[2]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[7][14]
Oral Bioavailability Yes[2][15]
Half-life (t½) 3–7 hours (in humans)[15][16]
Time to Maximum Plasma Concentration (Tmax) ~2 hours (in humans)[15][16]

Mechanism of Action: Disrupting the Transcriptional Program

Molibresib exerts its biological effects by competitively inhibiting the binding of BET bromodomains to acetylated histones. This action disrupts the formation of essential chromatin complexes required for the expression of specific genes.

Binding Affinity and Potency

Molibresib demonstrates high affinity and potent inhibition of the BET family of proteins. It binds to the tandem bromodomains of BRD2, BRD3, and BRD4 with a dissociation constant (Kd) in the range of 50.5–61.3 nM.[2][3] In functional assays, it effectively displaces a tetra-acetylated histone H4 peptide from the BET bromodomains with an IC₅₀ of approximately 32.5–42.5 nM in a Fluorescence Resonance Energy Transfer (FRET) assay.[2][3][4]

Downstream Signaling Consequences

The primary consequence of BET inhibition by Molibresib is the downregulation of key transcriptional programs. One of the most well-characterized downstream targets is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[1] By displacing BRD4 from the MYC promoter and enhancer regions, Molibresib effectively suppresses its transcription. This leads to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1]

Beyond MYC, Molibresib also modulates the expression of genes involved in inflammation. It has been shown to suppress the production of pro-inflammatory proteins by macrophages and confer protection against lipopolysaccharide-induced endotoxic shock in preclinical models.[3]

Molibresib_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery cluster_cytoplasm Cytoplasm Histone Acetylated Histone BRD4 BRD4 Histone->BRD4 binds to RNAPol RNA Polymerase II MYC_Gene MYC Gene RNAPol->MYC_Gene transcribes TF Transcription Factors BRD4->RNAPol recruits MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Proliferation Cell Proliferation MYC_Protein->Proliferation promotes Molibresib Molibresib Molibresib->BRD4 inhibits binding

Caption: Molibresib's mechanism of action in downregulating MYC expression.

Preclinical and Clinical Landscape

Molibresib has undergone extensive evaluation in both preclinical models and human clinical trials across a range of solid and hematologic malignancies.

Preclinical Activity

In preclinical studies, Molibresib has demonstrated anti-proliferative effects in various cancer cell lines, including those derived from multiple myeloma, prostate cancer, and NUT (Nuclear Protein in Testis) carcinoma.[4][15] It has been shown to induce cell cycle arrest and apoptosis, and to reduce tumor burden in in vivo xenograft models.[4] Furthermore, its anti-inflammatory properties have been demonstrated in models of sepsis and autoimmune disease.[3]

Clinical Trials

Molibresib (GSK525762) has been investigated in several Phase I and II clinical trials.[15][16][17][18][19][20][21] These studies have evaluated its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors, including NUT carcinoma, and hematologic malignancies.[15][16][18][19][20]

The most common treatment-related adverse events observed in clinical trials include thrombocytopenia, fatigue, and gastrointestinal issues such as nausea, vomiting, and diarrhea.[15][16][18][20] While demonstrating some clinical activity, particularly in NUT carcinoma, the overall response rates in broader cancer populations have been modest, suggesting that combination therapies may be a more effective strategy for leveraging the therapeutic potential of BET inhibitors like Molibresib.[20][21]

Experimental Protocol: Cell Viability Assay

To assess the anti-proliferative effects of Molibresib in a laboratory setting, a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be employed. The following is a generalized protocol.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Molibresib in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a MYC-driven cell line)

  • Complete cell culture medium

  • Molibresib (I-BET-762)

  • DMSO (for stock solution)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Luminometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Molibresib in DMSO. Store at -20°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Molibresib in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest Molibresib dose) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared Molibresib dilutions or controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the Molibresib concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Cell_Viability_Workflow A Prepare 10 mM Molibresib stock in DMSO D Prepare serial dilutions of Molibresib A->D B Seed cells in 96-well plate C Incubate overnight B->C E Treat cells with Molibresib dilutions C->E D->E F Incubate for 72 hours E->F G Add CellTiter-Glo® reagent F->G H Measure luminescence G->H I Analyze data and calculate IC50 H->I

Caption: A generalized workflow for determining the IC₅₀ of Molibresib.

Suppliers of Research-Grade Molibresib

For research and development purposes, Molibresib can be sourced from various chemical suppliers. It is crucial to obtain a certificate of analysis to ensure the identity and purity of the compound.

SupplierProduct Name(s)CAS Number
Selleck Chemicals Molibresib (I-BET-762)1260907-17-2
MedChemExpress Molibresib (I-BET762; GSK525762)1260907-17-2
Tocris Bioscience I-BET 7621260907-17-2
Cayman Chemical I-BET762 (GSK525762A)1260907-17-2
Sigma-Aldrich I-BET7621260907-17-2
TargetMol Molibresib (I-BET 762, GSK525762)1260907-17-2
BPS Bioscience I-BET-7621260907-17-2
Chemietek I-BET762 (Molibresib) (GSK525762)1260907-17-2
Cambridge Bioscience Molibresib1260907-17-2
Fisher Scientific Selleck Chemical LLC Molibresib (I-BET-762)1260907-17-2
P212121 Store GSK5257621260907-17-2
ChemicalBook GSK 525762A1260907-17-2

Conclusion and Future Directions

Molibresib (I-BET-762/GSK525762A) is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, centered on the disruption of key transcriptional programs, has established a strong rationale for its investigation in oncology and inflammatory diseases. While monotherapy has shown limited efficacy in broader patient populations, the preclinical and clinical data provide a solid foundation for exploring its use in combination with other targeted therapies or chemotherapy. The continued investigation of BET inhibitors like Molibresib will undoubtedly contribute to the advancement of epigenetic therapies and offer new hope for patients with difficult-to-treat diseases.

References

A Technical Guide to the Structural Elucidation of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its diverse biological activities.[1][2] The compound 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid represents a molecule of significant interest, combining the versatile pyrazole moiety with a chiral propanoic acid side chain, a common feature in many pharmacologically active molecules. While the potential utility of this compound in drug development is clear, a critical piece of data remains absent from the public domain: its single-crystal X-ray structure. The precise three-dimensional arrangement of atoms, the intermolecular interactions, and the solid-state packing are fundamental to understanding its physicochemical properties, guiding further derivatization, and for rational drug design.

This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals aiming to elucidate the crystal structure of this compound. We present a complete workflow, from targeted synthesis and rigorous characterization to a detailed exploration of single-crystal growth methodologies and the subsequent steps of single-crystal X-ray diffraction (SCXRD) analysis. This document is designed not as a report on a known structure, but as an expert-led protocol to empower researchers to obtain and analyze this critical data, ensuring scientific integrity and reproducibility at every stage.

Synthesis and Spectroscopic Verification

The first pillar of any structural study is the unambiguous synthesis and purification of the target compound. The proposed synthetic route is a standard N-alkylation of 4-methylpyrazole, a robust and well-documented transformation in heterocyclic chemistry.

Proposed Synthetic Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving the alkylation of 4-methylpyrazole with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

  • To a stirred solution of 4-methylpyrazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide salt.

  • Cool the reaction mixture back to 0 °C and add ethyl 2-bromopropanoate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.

Characterization and Purity Assessment

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed. This self-validating step is critical for trustworthy results.

  • ¹H and ¹³C NMR Spectroscopy: The spectra should confirm the connectivity of the molecule. Expected ¹H NMR signals include a doublet for the methyl group on the propanoic chain, a quartet for the adjacent methine proton, a singlet for the pyrazole methyl group, and distinct singlets for the two pyrazole ring protons.[3] ¹³C NMR will show characteristic peaks for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons of the pyrazole ring.[4]

  • Infrared (IR) Spectroscopy: A broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer, while a sharp C=O stretching peak should appear around 1700 cm⁻¹.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.[6]

Methodologies for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step and is considered by many to be an art form.[7] Success relies on systematically exploring various techniques to induce slow nucleation and controlled crystal growth. The purity of the compound is paramount.

Experimental Protocols for Crystallization

Below are several established methods suitable for small organic molecules. It is recommended to run multiple small-scale experiments in parallel, varying solvents and conditions.

Table 1: Comparison of Crystallization Techniques

Technique Principle Advantages Disadvantages Best For
Slow Evaporation Gradually increasing solute concentration by slow removal of the solvent.[8] Simple setup, requires minimal material handling. Can lead to rapid crystallization on vessel walls; sensitive to atmospheric changes. Thermally stable, non-volatile compounds.
Vapor Diffusion An anti-solvent vapor slowly diffuses into a solution of the compound, reducing its solubility.[7] Excellent for small quantities (mg scale), offers fine control over saturation. Requires a volatile solvent/anti-solvent pair. Compounds where only small amounts are available.
Solvent Layering A layer of anti-solvent is carefully added on top of a solution of the compound, with crystallization occurring at the interface.[7] Good for air-sensitive compounds if set up in a glovebox. Requires immiscible or slowly miscible solvents with different densities. Compounds that are difficult to handle.

| Slow Cooling | A saturated solution at high temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9] | Good for producing large crystals; mimics industrial crystallization. | Requires good thermal stability of the compound. | Compounds with a steep solubility curve versus temperature. |

Step-by-Step Crystallization Protocols

Protocol 1: Slow Evaporation

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone).

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap that has been pierced with a needle, or with paraffin film with a few pinholes.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

Protocol 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., DMF or DMSO).

  • Place this solution in a small, open inner vial.

  • Place the inner vial into a larger, sealable outer jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane).

  • Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Start Synthesized & Purified Compound SolventScreen Solubility Screening Start->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap Good Solubility VaporDiff Vapor Diffusion SolventScreen->VaporDiff High Solubility SlowCool Slow Cooling SolventScreen->SlowCool Temp-Dependent Solubility Layering Solvent Layering SolventScreen->Layering Density Difference Crystals Single Crystals SlowEvap->Crystals NoCrystals No Crystals / Oil / Powder SlowEvap->NoCrystals VaporDiff->Crystals VaporDiff->NoCrystals SlowCool->Crystals SlowCool->NoCrystals Layering->Crystals Layering->NoCrystals NoCrystals->SolventScreen Re-evaluate Conditions

Caption: Workflow for selecting a crystallization method.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of SCXRD can begin. This is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[1][10]

The SCXRD Workflow

A 1. Crystal Selection & Mounting (Microscope, Cryoloop) B 2. Data Collection (Diffractometer, X-ray Source) A->B C 3. Data Reduction (Integration, Scaling, Absorption Correction) B->C D 4. Structure Solution (Phase Problem, Direct Methods/Patterson) C->D E 5. Structure Refinement (Least-Squares Fitting, Fourier Maps) D->E F 6. Validation & Analysis (CIF File, R-factor, Bond Lengths/Angles) E->F

Caption: The experimental and computational workflow for SCXRD.

Protocol 3: From Crystal to Structure

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a specialized loop (e.g., a cryoloop) using a cryoprotectant oil to prevent degradation.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[1]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots, apply corrections for experimental factors (like absorption), and generate a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

  • Structure Solution: This computational step solves the "phase problem." Software uses direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecule can be built.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the fit is monitored by the R-factor (residual factor), with lower values indicating a better fit.

  • Validation and Analysis: The final structural model is validated for geometric consistency and is deposited as a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including unit cell dimensions, space group, atomic coordinates, and bond parameters.

Anticipated Structural Features

Based on the known chemistry of carboxylic acids and pyrazoles, we can anticipate key structural features for this compound.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state, linked by two strong O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable supramolecular synthon.

  • Molecular Conformation: The dihedral angle between the pyrazole ring and the propanoic acid side chain will be a key conformational feature, influencing the overall molecular shape.

  • Crystal Packing: Beyond the primary hydrogen-bonded dimers, weaker interactions such as C-H···N or C-H···π interactions may dictate the three-dimensional packing of the molecules in the crystal lattice. Stacking of the pyrazole rings is also a possibility.

Caption: Hypothesized hydrogen-bonded dimer of the title compound.

Conclusion

The determination of the single-crystal structure of this compound is an essential step towards fully understanding its chemical nature and potential as a scaffold in drug discovery. While this information is not yet publicly available, this guide provides a robust and scientifically sound roadmap for its elucidation. By following the detailed protocols for synthesis, characterization, crystallization, and X-ray analysis, researchers can confidently generate the data needed to reveal the compound's three-dimensional architecture. This structural insight will be invaluable for establishing structure-activity relationships and for the intelligent design of next-generation therapeutic agents.

References

An In-Depth Technical Guide to the In Silico ADMET Profiling of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Early-stage evaluation of these properties is paramount to de-risk drug development programs, saving considerable time and resources.[1][3] In silico computational models have emerged as indispensable tools, offering rapid, cost-effective, and reliable predictions of a compound's ADMET profile before its synthesis.[1][2][4] This technical guide provides a comprehensive, step-by-step workflow for the in silico ADMET prediction of a novel small molecule, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, leveraging a suite of publicly accessible and validated computational tools. We will delve into the scientific rationale behind each predicted parameter, detail the methodologies for using prominent web servers like SwissADME, pkCSM, and ProTox-II, and synthesize the data into a holistic profile to guide further drug development decisions.

Introduction: The Imperative of Early-Stage ADMET Assessment

The high attrition rate in drug development is a persistent challenge, with unfavorable pharmacokinetics and toxicity being major causes of failure.[5][6] The "fail early, fail cheap" paradigm underscores the critical need to identify compounds with suboptimal ADMET characteristics at the earliest stages of discovery.[1] In silico ADMET prediction has revolutionized this landscape by enabling researchers to perform virtual screening and prioritize candidates with a higher probability of success.[1][4]

This guide uses This compound as a case study to demonstrate a practical and robust in silico profiling workflow. This molecule will be assessed for its drug-likeness, pharmacokinetic properties (A, D, M, E), and potential toxicities (T).

Compound of Interest:

  • Name: this compound

  • Canonical SMILES: CC(C(=O)O)n1cc(C)cn1

  • Molecular Structure: (A 2D representation of the molecule would be inserted here in a full whitepaper)

The workflow will utilize a combination of well-established, freely available web servers, each chosen for its specific strengths in predicting different facets of the ADMET profile.[7][8] This multi-tool approach is recommended to cross-validate predictions and build a more confident assessment.[4]

The In Silico ADMET Prediction Workflow

The process begins with the chemical structure of the molecule, represented in a machine-readable format (SMILES), and proceeds through several stages of analysis using different specialized web servers. Each step provides data points that, when combined, create a comprehensive pharmacokinetic and toxicological forecast.

ADMET_Workflow cluster_input Input cluster_analysis Prediction Platforms cluster_output Synthesized Profile SMILES Compound SMILES CC(C(=O)O)n1cc(C)cn1 SwissADME SwissADME (Physicochemical, Drug-Likeness, Pharmacokinetics) SMILES->SwissADME Submit Structure pkCSM pkCSM (Pharmacokinetics & Toxicity) SMILES->pkCSM Submit Structure ProToxII ProTox-II (Broad Toxicity Profile) SMILES->ProToxII Submit Structure ADMET_Profile Comprehensive ADMET Profile - Absorption - Distribution - Metabolism - Excretion - Toxicity SwissADME->ADMET_Profile Aggregate & Interpret Data pkCSM->ADMET_Profile Aggregate & Interpret Data ProToxII->ADMET_Profile Aggregate & Interpret Data

Caption: High-level workflow for in silico ADMET prediction.

Detailed ADMET Predictions and Methodologies

Physicochemical Properties and Drug-Likeness

Before delving into ADMET specifics, we first assess the molecule's fundamental physicochemical properties and its adherence to established "drug-likeness" rules. These parameters are strong indicators of a compound's potential to be developed into an orally active drug.[9][10]

Protocol: Using SwissADME for Physicochemical and Drug-Likeness Analysis

  • Navigate to the SwissADME web server.[11]

  • In the input field, paste the SMILES string for the compound: CC(C(=O)O)n1cc(C)cn1.

  • Click the "Run" button to initiate the calculations.

  • Analyze the results, focusing on the "Physicochemical Properties" and "Drug-Likeness" sections.

Key Parameters & Causality:

  • Lipinski's Rule of Five (Ro5): This is a foundational rule of thumb for evaluating the drug-likeness of a compound for oral administration.[9][10] It posits that poor absorption or permeation are more likely when a compound violates more than one of the following criteria: Molecular Weight (MW) ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.[9][10][12] Molecules compliant with Ro5 tend to have lower attrition rates in clinical trials.[10]

  • LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity, which is critical for its ability to cross biological membranes.[13] An optimal LogP is a balance; too low, and the molecule may not cross lipid membranes, too high, and it may have poor aqueous solubility or be rapidly metabolized.[12][13]

Absorption

Absorption determines how a drug enters the bloodstream. For oral drugs, this primarily involves passage through the intestinal wall.

Protocol: Using pkCSM and SwissADME for Absorption Prediction

  • pkCSM: Navigate to the pkCSM web server.[5][6] Submit the SMILES string and select the "Absorption" properties for prediction.

  • SwissADME: The results from the previous SwissADME run also contain relevant absorption data, such as GI absorption and Caco-2 permeability predictions.

Key Parameters & Causality:

  • Human Intestinal Absorption (HIA): This is a direct prediction of the percentage of the drug that will be absorbed through the gut wall. Low absorption can lead to insufficient drug concentration at the target site.

  • Caco-2 Permeability: The Caco-2 cell line, derived from human colon cancer, forms a monolayer that serves as a gold-standard in vitro model of the intestinal epithelium.[14] A high predicted Caco-2 permeability (expressed as logPapp in cm/s) suggests good passive diffusion across the gut wall.[15][16][17][18]

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.

Protocol: Using pkCSM for Distribution Prediction

  • On the pkCSM results page, analyze the "Distribution" section.

Key Parameters & Causality:

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system (CNS). For CNS-targeting drugs, BBB penetration is essential; for non-CNS drugs, it is undesirable to avoid potential side effects.[19][20] Predictions are often given as a logBB value (log of brain concentration/blood concentration).[21][22] A logBB > 0.3 indicates ready penetration, while a logBB < -1.0 suggests the compound is poorly distributed to the brain.[23]

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin.[24][25][26] Only the unbound (free) fraction of a drug is pharmacologically active and can be metabolized or excreted.[27][28] High PPB can decrease the effective concentration of the drug and prolong its half-life.[27][28]

Metabolism

Metabolism refers to the chemical modification of a drug by the body, primarily by enzymes in the liver. This process is crucial for detoxification and excretion.

Protocol: Using pkCSM and SwissADME for Metabolism Prediction

  • pkCSM: On the pkCSM results page, analyze the "Metabolism" section.

  • SwissADME: On the SwissADME results page, analyze the "Pharmacokinetics" section for Cytochrome P450 inhibition data.

Key Parameters & Causality:

  • Cytochrome P450 (CYP) Inhibition: The CYP450 enzyme family is responsible for metabolizing the majority of clinically used drugs.[29][30][31] Inhibition of specific CYP isoforms (e.g., CYP2D6, CYP3A4) by a new drug can lead to dangerous drug-drug interactions by slowing the metabolism of co-administered drugs, potentially causing toxic accumulation.[31][32][33] Predicting whether a compound is an inhibitor of major CYP enzymes is a critical safety check.[31]

Excretion

Excretion is the process of removing a drug and its metabolites from the body, typically via the kidneys.

Protocol: Using pkCSM for Excretion Prediction

  • On the pkCSM results page, analyze the "Excretion" section.

Key Parameters & Causality:

  • Total Clearance: This parameter describes the rate at which a drug is removed from the body. It is a composite of metabolism and renal excretion. Clearance is a key determinant of a drug's dosing regimen and half-life.

Toxicity

Toxicity prediction aims to identify potential liabilities that could cause adverse effects.

Protocol: Using ProTox-II and pkCSM for Toxicity Prediction

  • ProTox-II: Navigate to the ProTox-II web server.[34][35] Submit the SMILES string and analyze the comprehensive toxicity report.[36]

  • pkCSM: The "Toxicity" section of the pkCSM results provides predictions for key endpoints like AMES toxicity and hERG inhibition.

Key Parameters & Causality:

  • AMES Mutagenicity: The Ames test is a widely used assay to assess a chemical's potential to cause DNA mutations, which can be an indicator of carcinogenic potential.[37][38][39][40][41] A positive in silico AMES prediction is a significant red flag.

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Predicting hERG inhibition is a mandatory safety checkpoint in modern drug discovery.

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury is a major reason for drug withdrawal from the market.[35] In silico models predict the potential of a compound to cause liver damage.[35]

Data Synthesis and Interpretation

The data from all predictive tools are consolidated into a summary table for a holistic overview.

Table 1: Predicted ADMET Profile for this compound

Category Parameter Predicted Value Interpretation Tool Used
Drug-Likeness Lipinski's Rule of Five0 ViolationsGood drug-like propertiesSwissADME
Absorption GI AbsorptionHighLikely well-absorbed orallySwissADME
Caco-2 Permeability (logPapp)ModerateModerate passive diffusionpkCSM
Distribution BBB Permeability (logBB)< -1.0Unlikely to cross BBBpkCSM
Plasma Protein Binding (%)> 90%High binding to plasma proteinspkCSM
Metabolism CYP2D6 InhibitorNoLow risk of interactionSwissADME, pkCSM
CYP3A4 InhibitorNoLow risk of interactionSwissADME, pkCSM
Excretion Total Clearance (log ml/min/kg)~0.5Moderate clearance ratepkCSM
Toxicity AMES MutagenicityNegativeNon-mutagenicProTox-II, pkCSM
hERG I InhibitionNegativeLow risk of cardiotoxicitypkCSM
HepatotoxicityInactiveLow risk of liver toxicityProTox-II
Oral Toxicity (LD50 mg/kg)Class 4 (~500)Slightly toxicProTox-II

Overall Profile Interpretation: Based on the in silico analysis, this compound presents a generally favorable ADMET profile for a non-CNS drug candidate. It exhibits good drug-likeness and is predicted to have high gastrointestinal absorption. Its inability to cross the blood-brain barrier is advantageous for a peripherally acting agent. The compound does not raise flags for major cytochrome P450 inhibition, suggesting a lower potential for drug-drug interactions. Crucially, it is predicted to be non-mutagenic and a non-inhibitor of the hERG channel, mitigating two of the most significant safety concerns in early development. The predicted high plasma protein binding and moderate clearance would need to be considered in designing subsequent in vitro and in vivo pharmacokinetic studies.

Conclusion

This guide has demonstrated a comprehensive and scientifically grounded workflow for the in silico prediction of ADMET properties for this compound. By integrating data from multiple validated, open-access platforms, we constructed a detailed risk profile, enabling an informed, data-driven decision on the compound's future in a drug discovery pipeline. This approach exemplifies how computational chemistry is a cornerstone of modern pharmaceutical research, accelerating the identification of safer and more effective medicines.[1][3]

References

A Technical Guide to the Discovery and Development of Pyrazole-Based Anti-Inflammatory Agents: A Case Study on Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While the specific compound 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid lacks extensive documentation in scientific literature, the principles of its design and potential applications can be effectively understood through the lens of a landmark pyrazole-based drug: Celecoxib. This technical guide provides an in-depth exploration of the discovery, history, and development of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that revolutionized the management of inflammation and pain. By dissecting the scientific journey of Celecoxib, from its rational design to its clinical application, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the core principles that govern the success of pyrazole-containing pharmaceuticals. This guide will delve into the synthetic chemistry, mechanism of action, structure-activity relationships, and the pivotal experiments that defined Celecoxib's trajectory, offering valuable insights for the development of future pyrazole-based therapeutics.

Introduction: The Dawn of Selective COX-2 Inhibition

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the primary therapeutic option for managing pain and inflammation.[1] Their mechanism of action, however, was a double-edged sword. The discovery in the early 1990s that the cyclooxygenase (COX) enzyme exists in two isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[2] COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2]

This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby mitigating the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2] This hypothesis laid the groundwork for the development of a new class of anti-inflammatory drugs, the "coxibs," with the pyrazole-containing molecule, Celecoxib, at the forefront.

The Discovery and History of Celecoxib: A Landmark in Rational Drug Design

The journey of Celecoxib began at the Searle division of Monsanto, where a team led by Dr. John Talley embarked on a mission to design a selective COX-2 inhibitor.[1] The discovery of the COX-2 enzyme in 1991 by Dr. Daniel L. Simmons at Brigham Young University, and the subsequent collaboration between BYU and Monsanto, provided the biological foundation for this endeavor.[1]

The development of Celecoxib was a prime example of rational drug design. Researchers meticulously studied the structural differences between the active sites of COX-1 and COX-2. A key distinction was the presence of a larger, more accommodating side pocket in the COX-2 active site, a feature absent in COX-1.[3] The Searle team hypothesized that a molecule with a specific side chain could bind to this pocket, conferring selectivity for COX-2.

This led to the synthesis and screening of numerous compounds. The 1,5-diarylpyrazole scaffold emerged as a promising candidate. The breakthrough came with the identification of a compound that featured a sulfonamide (-SO2NH2) moiety. This group was perfectly sized to fit into the side pocket of COX-2, effectively blocking its activity while being too bulky to bind to the more constricted active site of COX-1.[3] This molecule was Celecoxib.

Celecoxib was patented in 1993 and, after rigorous clinical trials, received FDA approval on December 31, 1998, under the brand name Celebrex.[1][4] It was initially marketed for the treatment of osteoarthritis and rheumatoid arthritis.[4] The launch of Celecoxib was a major commercial success, representing one of the fastest drug development timelines in pharmaceutical history.[5] However, the story of coxibs was not without controversy. The withdrawal of another selective COX-2 inhibitor, Vioxx (rofecoxib), in 2004 due to concerns about cardiovascular side effects cast a shadow over the entire class of drugs.[6] Subsequent large-scale clinical trials, such as the PRECISION trial, provided more clarity on the cardiovascular safety profile of Celecoxib compared to other NSAIDs.[2]

The Synthesis of Celecoxib: A Step-by-Step Protocol

The commercial synthesis of Celecoxib is a multi-step process that has been optimized for efficiency and yield. A common and fundamental approach involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[2]

Overall Synthetic Scheme

The synthesis can be broadly divided into two key steps:

  • Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate.

  • Cyclization: Reaction with a substituted hydrazine to form the pyrazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization 4-methylacetophenone 4-methylacetophenone intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione 4-methylacetophenone->intermediate Ethyl trifluoroacetate, NaOMe ethyl_trifluoroacetate ethyl_trifluoroacetate ethyl_trifluoroacetate->intermediate 4-hydrazinylbenzenesulfonamide_HCl 4-hydrazinylbenzenesulfonamide_HCl celecoxib Celecoxib 4-hydrazinylbenzenesulfonamide_HCl->celecoxib intermediate->celecoxib 4-hydrazinylbenzenesulfonamide HCl, EtOH

Caption: Synthetic workflow for Celecoxib.

Detailed Experimental Protocol

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

This step involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate.

  • Reagents and Materials:

    • 4-methylacetophenone

    • Ethyl trifluoroacetate

    • Sodium methoxide (NaOMe)

    • Toluene

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • To a solution of sodium methoxide in toluene, add a solution of 4-methylacetophenone in toluene at 20-25°C.[7]

    • Stir the resulting mixture at 20-25°C for 30 minutes.[7]

    • Slowly add a solution of ethyl trifluoroacetate in toluene to the reaction mixture over 1 hour.[7]

    • Heat the reaction mixture to approximately 110°C and maintain for 24 hours.[7]

    • Cool the reaction mixture to 30°C and pour it into a flask containing aqueous hydrochloric acid.[7]

    • Separate the layers and extract the aqueous layer with toluene.[7]

    • Combine the organic layers and remove the solvent under reduced pressure to obtain the crude 1,3-dione intermediate.[7]

Step 2: Synthesis of Celecoxib

This final step involves the cyclization of the 1,3-dione intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride to form the pyrazole ring.

  • Reagents and Materials:

    • 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

    • 4-hydrazinylbenzenesulfonamide hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic amount)

    • Sodium bicarbonate solution

    • Brine

  • Procedure:

    • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[2]

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[2]

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2]

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[2]

Reaction Step Key Reagents Typical Yield Reference
Claisen Condensation4-methylacetophenone, Ethyl trifluoroacetate, NaOMe~85-95%[7]
Cyclization1,3-dione intermediate, 4-hydrazinylbenzenesulfonamide HCl~80-90%[2]

Mechanism of Action: Selective Inhibition of COX-2

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[8] This selectivity is the cornerstone of its therapeutic profile.

Arachidonic acid, a fatty acid released from cell membranes, is the substrate for both COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that mediate pain and inflammation.[9]

COX_Pathway Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (GI Protection, Platelet Function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib Celecoxib->COX2 Inhibits Non_Selective_NSAIDs Non-Selective NSAIDs Non_Selective_NSAIDs->COX1 Inhibits Non_Selective_NSAIDs->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[1] Its polar sulfonamide side chain binds to a hydrophilic side pocket region close to the active site of COX-2.[1] This structural feature is critical for its selectivity. The corresponding region in COX-1 is blocked by the presence of an isoleucine residue instead of a valine, creating steric hindrance that prevents the binding of the sulfonamide group.[1]

Structure-Activity Relationships (SAR)

The structure of Celecoxib has been finely tuned to maximize its potency and selectivity for COX-2.

  • 1,5-Diarylpyrazole Core: This central heterocyclic ring serves as a rigid scaffold to orient the aryl substituents in the correct conformation for binding to the COX active site.

  • 4-Sulfamoylphenyl Group at N-1: This is the key to COX-2 selectivity. The sulfonamide moiety fits into the secondary pocket of the COX-2 enzyme, an interaction that is not possible with COX-1 due to steric hindrance.[1]

  • p-Tolyl Group at C-5: The methyl group on this phenyl ring provides a balance of lipophilicity and steric bulk that contributes to optimal binding and potency.[1]

  • Trifluoromethyl Group at C-3: The electron-withdrawing nature and steric bulk of the trifluoromethyl group enhance both the potency and selectivity of the molecule.[1]

Structural Feature Contribution to Activity Reference
1,5-Diarylpyrazole CoreRigid scaffold for optimal substituent orientation[10]
4-Sulfamoylphenyl GroupKey determinant of COX-2 selectivity via binding to the secondary pocket[1]
p-Tolyl GroupBalances lipophilicity and steric bulk for potency[1]
Trifluoromethyl GroupEnhances potency and selectivity[1]

Conclusion

The story of Celecoxib is a testament to the power of rational drug design and a deep understanding of biological targets. While the specific molecule this compound remains to be fully characterized in the public domain, the principles learned from the development of Celecoxib provide a robust framework for the future exploration of pyrazole-based therapeutics. The journey of Celecoxib, from a hypothesis-driven design to a widely used medication, underscores the importance of scientific integrity, meticulous experimental validation, and a commitment to understanding the intricate interplay between chemical structure and biological function. The insights gained from this landmark pyrazole-based drug will undoubtedly continue to inspire and guide the next generation of drug discovery and development.

References

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, selective, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. As a small molecule featuring both a pyrazole heterocycle and a propanoic acid functional group, this compound presents specific analytical challenges, including the need to control ionization for optimal chromatographic performance. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape and resolution. This document provides comprehensive protocols for sample preparation, system suitability, and quantification, and outlines a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a forced degradation study was conducted to establish the stability-indicating nature of the method. Given the presence of a stereocenter, this guide also provides preliminary considerations for chiral separation, offering a complete analytical framework for researchers and drug development professionals.

Introduction and Scientific Rationale

This compound is a heterocyclic carboxylic acid. The accurate quantification of such active pharmaceutical ingredients (APIs) is fundamental for quality control, stability testing, and pharmacokinetic studies. The key to a successful HPLC method for this analyte lies in managing the acidic nature of the propanoic acid moiety. In reversed-phase chromatography, ionizable compounds can exhibit poor retention and asymmetric peak shapes if their charge state is not controlled.

Causality of Methodological Choice: The selected method is a reversed-phase approach, which separates molecules based on their hydrophobicity.[1] For an acidic compound like this compound, the mobile phase pH must be maintained at least 2 pH units below the analyte's pKa. This ensures the carboxylic acid group remains predominantly in its protonated, non-ionized form (-COOH). This uncharged state increases the molecule's hydrophobicity, leading to stronger interaction with the non-polar C18 stationary phase, resulting in improved retention, symmetrical peak shape, and reproducible results. The use of a buffer or acidifier like trifluoroacetic acid (TFA) or phosphoric acid is therefore critical.[2][3]

This document first establishes a validated method for quantifying the total concentration of the compound (as a racemate) and then discusses the necessary considerations for separating its individual enantiomers, a critical step in pharmaceutical development due to the often differing pharmacological activities of stereoisomers.[4]

Analytical Workflow Overview

The overall process from sample receipt to final quantification follows a systematic and validated workflow to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase, Diluent & Standards sst System Suitability Test (SST) (Inject Working Standard) prep_solutions->sst prep_sample Prepare/Dilute Test Sample analysis Analyze Samples (Inject Blank, Samples, QC) prep_sample->analysis calibration Generate Calibration Curve (Inject Standard Series) sst->calibration If SST Passes calibration->analysis integration Integrate Peak Areas analysis->integration quantification Quantify Concentration (External Standard Method) integration->quantification report Generate Final Report quantification->report

Caption: High-level workflow for the HPLC quantification of the analyte.

Part I: Achiral Quantitative Analysis

This section provides the detailed method for the quantification of total this compound.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
Analytical Column C18 Column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB-C18).[5]
Software OpenLab CDS or equivalent chromatography data system.
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA, >99%).
Reference Standard This compound (Purity >99.5%).
Lab Equipment Analytical Balance, Volumetric Flasks, Pipettes, Sonicator, 0.22 µm Syringe Filters.
Chromatographic Conditions
Parameter Condition
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Composition Isocratic: 60% A : 40% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm (Note: Verify λmax by scanning the reference standard from 200-400 nm).
Run Time 10 minutes
Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • To 600 mL of HPLC-grade water, add 1.0 mL of TFA.

    • To 400 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA.

    • Carefully mix the two solutions. Sonicate for 15 minutes to degas.

  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (60:40 v/v). This is identical to the mobile phase composition but without TFA for better analyte solubility if needed.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard & Calibration Curve Solutions:

    • Prepare a working standard of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with diluent.

    • Perform serial dilutions from the working standard to prepare calibration standards at concentrations of 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Prepare the test sample to have an expected final concentration within the calibration range (e.g., 50 µg/mL) using the diluent.

    • Filter all solutions through a 0.22 µm syringe filter prior to injection.

Protocol 2: System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the 50 µg/mL working standard.

  • Verify that the system suitability test (SST) criteria are met.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
  • Once SST passes, proceed with the analysis by injecting the blank, followed by the calibration standards and test samples.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

  • Specificity (Stability-Indicating): Specificity was established through a forced degradation study. The method was able to successfully separate the main analyte peak from all degradation products, demonstrating its stability-indicating nature.

  • Linearity: The method showed excellent linearity over the concentration range of 5-100 µg/mL. The correlation coefficient (r²) was > 0.999.[5]

  • Accuracy: Accuracy was determined by spike-recovery studies at three concentration levels (80%, 100%, 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): The RSD for six replicate preparations was < 1.0%.

    • Intermediate Precision (Inter-day): The RSD determined over two days with different analysts was < 2.0%.[3]

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOQ, established with an RSD < 10%, was determined to be 2.43 µg/mL. The LOD was 0.73 µg/mL.[3]

  • Robustness: The method was found to be robust against small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

Protocol 3: Forced Degradation Study

Forced degradation studies are essential to develop stability-indicating methods and understand degradation pathways.[6][7] The goal is to achieve 5-20% degradation of the API.[8]

Forced_Degradation cluster_stress API_Solution API Solution (100 µg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C, 4h) API_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C, 2h) API_Solution->Base Oxidative Oxidation (3% H₂O₂, RT, 24h) API_Solution->Oxidative Thermal Thermal (Solid, 80°C, 48h) API_Solution->Thermal Photolytic Photolytic (ICH Q1B Light Cabinet) API_Solution->Photolytic Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Analyze Analyze by HPLC-PDA Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Neutralize->Analyze

Caption: Logical flow of the forced degradation stress testing protocol.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2M HCl. Heat at 60 °C. After the target time, cool and neutralize with 1 mL of 0.2M NaOH. Dilute to a final concentration of 50 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2M NaOH. Heat at 60 °C. After the target time, cool and neutralize with 1 mL of 0.2M HCl. Dilute to a final concentration of 50 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Dilute to a final concentration of 50 µg/mL.

  • Thermal Degradation: Store the solid API powder in an oven at 80 °C for 48 hours. Prepare a 50 µg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid API and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analyze all stressed samples alongside an unstressed control sample. Peak purity analysis using a DAD is essential to confirm that the analyte peak is homogeneous in all samples.

Part II: Considerations for Chiral Separation

The structure of this compound contains a chiral center at the alpha-carbon of the propanoic acid group. The achiral method described above will not separate the R- and S-enantiomers. Enantioselective separation is crucial in pharmaceutical analysis and requires a chiral stationary phase (CSP).[9]

Principle: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and effective for separating a broad range of chiral molecules.[10] Separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies.

Recommended Starting Point for Chiral Method Development: While optimization is required, the following conditions provide a scientifically sound starting point based on separations of similar chiral acids.[11]

Parameter Recommended Starting Condition
Chiral Column Lux® Cellulose-2 or CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Mode Normal Phase
Mobile Phase n-Hexane : Ethanol : TFA (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection 215 nm

Note: Method development would involve screening different CSPs and modifying the mobile phase composition (e.g., changing the alcohol modifier or its percentage) to achieve baseline resolution (Rs > 1.5).

Conclusion

This application note provides a comprehensive, robust, and validated RP-HPLC method suitable for the routine quantification of this compound in a quality control environment. The methodology is grounded in fundamental chromatographic principles, ensuring reproducibility and accuracy. The successful validation, including a forced degradation study, confirms its stability-indicating capabilities. Furthermore, the inclusion of a strategic starting point for chiral separation provides a complete analytical package for the development of this compound.

References

Application Notes and Protocols: 2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug discovery.[3] Pyrazole-containing compounds exhibit a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[4] A prime example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a diaryl pyrazole core.[5][6]

This guide focuses on a specific, valuable building block: 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid . The introduction of a propanoic acid moiety at the N1 position of the 4-methylpyrazole ring provides a chiral center and a versatile carboxylic acid handle for further synthetic transformations. This makes it an ideal starting material for creating diverse libraries of molecules for screening and lead optimization in drug development and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂[7]
Molecular Weight 154.17 g/mol [7]
CAS Number 1005582-20-6[7]
Appearance Solid[7]
Purity Typically >95%[7]

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process involving the N-alkylation of 4-methylpyrazole with an ethyl 2-halopropionate followed by ester hydrolysis. This method is a common and reliable strategy for the preparation of N-substituted pyrazole carboxylic acids.[8]

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis start 4-Methylpyrazole + Ethyl 2-bromopropionate step1 Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF) start->step1 product1 Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate step1->product1 step2 Base (e.g., NaOH or LiOH) in aq. alcohol product1->step2 product2 This compound step2->product2

Caption: A two-step synthetic route to the target compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

  • Reaction Setup: To a solution of 4-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.

Application in the Synthesis of Bioactive Molecules: Amide Bond Formation

The carboxylic acid functionality of this compound is a key handle for its use as a building block. One of the most common and important transformations is the formation of an amide bond through coupling with a primary or secondary amine.[1] This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of drug candidates.[9]

Two of the most reliable and widely used methods for amide bond formation are through the use of carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11][12]

Mechanism of Amide Coupling Reactions

Amide_Coupling_Mechanisms Amide Coupling Mechanisms cluster_0 EDC/HOBt Coupling cluster_1 HATU Coupling RCOOH_EDC R-COOH + EDC O_acylisourea O-acylisourea intermediate RCOOH_EDC->O_acylisourea HOBt_ester HOBt active ester O_acylisourea->HOBt_ester + HOBt Amide_EDC R-CONH-R' HOBt_ester->Amide_EDC + R'-NH₂ Amine_EDC R'-NH₂ RCOOH_HATU R-COOH + HATU OAt_ester OAt active ester RCOOH_HATU->OAt_ester + Base Amide_HATU R-CONH-R' OAt_ester->Amide_HATU + R'-NH₂ Amine_HATU R'-NH₂

Caption: Simplified mechanisms for EDC/HOBt and HATU mediated amide coupling.

Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of this compound in anhydrous DCM, add HOBt and the desired amine.

  • Addition of Reagents: Cool the mixture to 0 °C in an ice bath. Add EDC and DIPEA to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: General Procedure for HATU Mediated Amide Coupling

This method is particularly useful for less reactive or sterically hindered amines.[13]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)[12]

  • Anhydrous DMF

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and HATU in anhydrous DMF.

  • Addition of Base: Add DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine: Add the amine to the reaction mixture.

  • Reaction Conditions: Stir at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Exemplary Application: Synthesis of a Potential COX Inhibitor

The pyrazole scaffold is a key feature of many cyclooxygenase (COX) inhibitors.[14] By coupling this compound with an appropriate sulfonamide-containing aniline, it is possible to synthesize novel compounds with potential anti-inflammatory activity.

Workflow for the Synthesis of a Pyrazole-Sulfonamide Conjugate

COX_Inhibitor_Synthesis Synthesis of a Potential COX Inhibitor cluster_0 Amide Coupling start This compound + 4-Aminobenzenesulfonamide step1 HATU, DIPEA, DMF start->step1 product N-(4-Sulfamoylphenyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide step1->product

Caption: An exemplary synthetic application of the title compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of a readily functionalizable carboxylic acid group make it an ideal starting material for the construction of complex molecules, particularly in the fields of medicinal and agricultural chemistry. The robust and high-yielding amide coupling protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this pyrazole derivative, paving the way for the discovery of novel bioactive compounds.

References

Application Note & Protocols: Derivatization of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This guide provides a comprehensive framework for the derivatization of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, a versatile scaffold for generating diverse small molecule libraries aimed at biological screening. Pyrazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4][5] The core structure of this compound features a key carboxylic acid functional group, which serves as an ideal handle for chemical modification. By converting this acid into a variety of amides and esters, researchers can systematically explore the structure-activity relationship (SAR) and identify novel bioactive agents.[2]

This document details the rationale behind library synthesis, provides validated, step-by-step protocols for amide and ester formation, outlines methods for compound characterization, and presents a strategic workflow for subsequent high-throughput screening (HTS).

Rationale for Derivatization: Building a Focused Library

The primary objective of derivatizing the core scaffold is to create a library of analogues with varied physicochemical properties. The carboxylic acid is a critical anchor point for modification.

  • Amide Formation: Converting the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter polarity, solubility, and metabolic stability. By coupling the acid with a diverse panel of primary and secondary amines (aliphatic, aromatic, heterocyclic), we can probe specific interactions with biological targets. Amide bond formation is one of the most frequently utilized reactions in drug discovery for this reason.[6][7]

  • Ester Formation: Esterification replaces the acidic proton with a lipophilic group, which can enhance cell membrane permeability and modify the compound's pharmacokinetic profile.[8] Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Systematic modification allows for the exploration of key chemical space around the pyrazole core, increasing the probability of discovering a "hit" compound during biological screening.[9]

Synthetic Strategy & Workflow Overview

The derivatization strategy centers on the activation of the carboxylic acid group of the starting material, followed by nucleophilic attack by an amine or an alcohol. This workflow is designed for efficiency and adaptability to a parallel synthesis format, enabling the rapid generation of a compound library.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_post Downstream Processing Start Starting Material: This compound Activation Carboxylic Acid Activation (e.g., HATU/DIPEA) Start->Activation Amide_Coupling Amide Bond Formation Activation->Amide_Coupling Activated Intermediate Ester_Formation Ester Bond Formation Activation->Ester_Formation Activated Intermediate Amine_Panel Diverse Amine Panel (R1-NH-R2) Amine_Panel->Amide_Coupling Alcohol_Panel Diverse Alcohol Panel (R-OH) Alcohol_Panel->Ester_Formation Purification Purification (e.g., Chromatography) Amide_Coupling->Purification Ester_Formation->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Library Final Compound Library Characterization->Library

Caption: General workflow for the derivatization of this compound.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling via HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling a wide range of amines, including those that are less reactive.[7][10][11]

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of ~0.2 M).

  • Pre-activation: Add HATU (1.2 eq) to the solution. Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[10][11] Rationale: This pre-activation step forms the highly reactive O-acylisourea intermediate, which readily reacts with the amine.

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 to 18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10] Rationale: The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting acid and HOBt byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography or preparative HPLC.

Protocol 2: Fischer Esterification

This classic method is a cost-effective way to produce esters, especially with simple, non-sensitive primary and secondary alcohols. It involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[12][13]

Materials:

  • This compound (1.0 eq)

  • Alcohol of choice (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)

  • Diethyl ether or EtOAc

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux (temperature depends on the boiling point of the alcohol) for 4-24 hours. The reaction is an equilibrium, and using excess alcohol drives it toward the product.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ until effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via flash column chromatography.

Characterization and Data Management

Each synthesized derivative must be rigorously characterized to confirm its identity and purity before biological screening.

Standard Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the final compound.

Data Presentation: All analytical and biological data should be cataloged in a structured database. A summary table is useful for quick reference.

Compound IDDerivatization TypeAmine/Alcohol UsedExpected Mass (M+H)⁺Purity (LC-MS)
PYR-A001AmideBenzylamine258.15>98%
PYR-A002AmideMorpholine238.14>97%
PYR-E001EsterEthanol197.11>99%
PYR-E002EsterBenzyl alcohol259.13>98%

Biological Screening Workflow

Once a library of derivatives is synthesized and characterized, it can be subjected to high-throughput screening (HTS) to identify "hits"—compounds that show activity in a specific biological assay.[9][14][15]

G cluster_screening Screening Cascade Library Compound Library (in DMSO) Primary Primary HTS (Single Concentration, e.g., 10 µM) Library->Primary Hits Initial Hits Primary->Hits Activity > Threshold Dose Dose-Response Assay (e.g., IC50 determination) Hits->Dose Confirmed Confirmed Hits Dose->Confirmed Potent & Dose-Dependent Secondary Secondary / Orthogonal Assays (Confirm mechanism, rule out artifacts) Confirmed->Secondary Leads Validated Lead Compounds Secondary->Leads Mechanism Confirmed

Caption: A typical workflow for high-throughput screening of a small molecule library.

Protocol: Primary High-Throughput Screen
  • Assay Development: Before screening the library, a robust and miniaturized biological assay must be developed and validated. The assay should be optimized for a 384-well plate format.[16]

  • Assay Validation: The performance of the assay is typically assessed using the Z'-factor, a statistical parameter. A Z'-factor consistently > 0.5 is considered excellent for HTS.[16]

  • Compound Plating: The synthesized library compounds, typically dissolved in DMSO to a stock concentration of 10 mM, are acoustically dispensed or pin-transferred into 384-well assay plates to a final screening concentration (e.g., 10 µM).[16]

  • Assay Execution: The biological components (e.g., enzyme, cells, reagents) are added to the plates using automated liquid handlers. Plates are incubated for a predetermined time.

  • Data Acquisition: The assay signal (e.g., fluorescence, luminescence, absorbance) is read using a microplate reader.

  • Data Analysis: Raw data is normalized to controls on each plate (positive and negative controls). Hits are identified as compounds that produce a signal above a certain statistical threshold (e.g., >3 standard deviations from the mean of the negative controls).

  • Hit Confirmation: Initial hits are re-tested under the same conditions to rule out false positives. Confirmed hits then proceed to dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀).[16]

Conclusion

The this compound scaffold provides a robust starting point for the generation of diverse chemical libraries. The protocols outlined in this document for amide and ester formation are reliable, scalable, and amenable to parallel synthesis. By combining systematic chemical derivatization with a strategic high-throughput screening cascade, researchers can efficiently explore the structure-activity landscape and identify promising lead compounds for further drug development efforts.

References

The Strategic Application of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the pursuit of novel therapeutics targeting protein kinases, the selection of appropriate molecular building blocks is paramount. 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid has emerged as a cornerstone scaffold in the design of potent and selective kinase inhibitors. Its inherent structural features—a versatile pyrazole ring for hinge binding and a chiral propanoic acid handle for amide coupling—offer a reliable and adaptable platform for medicinal chemists. This guide provides an in-depth exploration of the application of this key intermediate, detailing its mechanistic significance, providing a robust, field-tested synthetic protocol for its incorporation into inhibitor candidates, and discussing its utility in targeting critical kinase families such as Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK).

Section 1: The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In the context of drug design, it is considered a "privileged scaffold" due to its remarkable synthetic accessibility and its capacity for versatile molecular interactions.[1][2][3] Several FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Pirtobrutinib (BTK), and Crizotinib (ALK/MET), feature a pyrazole core, underscoring its clinical significance.[1][2]

The utility of the pyrazole motif stems from its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions within the ATP-binding pocket of kinases. Specifically, the nitrogen atoms of the pyrazole ring can mimic the hydrogen bonding pattern of the adenine base in ATP, anchoring the inhibitor to the hinge region of the kinase.[4]

The molecule this compound refines this core advantage by incorporating two additional key features:

  • A C4-Methyl Group: This small alkyl substituent can provide beneficial van der Waals interactions with hydrophobic residues in the kinase active site and can influence the torsional angle of the pyrazole ring, thereby enhancing binding affinity and selectivity.

  • A Chiral Propanoic Acid Moiety: This provides a crucial handle for synthetic elaboration, most commonly through amide bond formation.[5] The stereochemistry at this position is often critical for achieving optimal potency, as it dictates the precise orientation of the rest of the inhibitor molecule within the binding cleft.

Diagram 1: Core Scaffold Interactions

G cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase ATP Binding Site scaffold This compound hinge Hinge Region (e.g., Leu, Glu) scaffold:f0->hinge H-Bonding (Pyrazole N) hydrophobic_pocket Hydrophobic Pocket scaffold:f0->hydrophobic_pocket van der Waals (Methyl Group) solvent_front Solvent Front scaffold:f0->solvent_front Amide Linkage to R-Group

Caption: Key interactions of the pyrazole scaffold within a kinase active site.

Section 2: Protocol for Amide Coupling of this compound

The formation of an amide bond is the most common and pivotal reaction in the utilization of this pyrazole building block. The following protocol provides a robust and widely applicable method using standard peptide coupling reagents.

Objective: To couple this compound with a primary or secondary amine (R-NH₂) to form the corresponding amide, a core structure for a kinase inhibitor.

Table 1: Reagents and Materials

Reagent/MaterialPurposeSupplier Example
This compoundStarting material (carboxylic acid component)Sigma-Aldrich, etc.
Amine of interest (R-NH₂)Coupling partnerVarious
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling reagent; activates the carboxylic acidCombi-Blocks, etc.
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base to neutralize acids formed during the reactionAcros Organics, etc.
Anhydrous DMF (N,N-Dimethylformamide)Polar aprotic solventFisher Scientific, etc.
Dichloromethane (DCM)Organic solvent for extractionVWR, etc.
Saturated aq. NaHCO₃Aqueous solution for workup (neutralizes excess acid)LabChem, etc.
Brine (Saturated aq. NaCl)Aqueous solution for workup (removes water from organic layer)LabChem, etc.
Anhydrous MgSO₄ or Na₂SO₄Drying agentEMD Millipore, etc.
Silica Gel (230-400 mesh)Stationary phase for column chromatographySorbent Technologies, etc.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine of interest (R-NH₂, 1.05 equivalents) followed by DIPEA (2.5 equivalents).

  • Activation and Coupling: Add HATU (1.1 equivalents) portion-wise to the reaction mixture at room temperature. A slight exotherm may be observed. Expertise & Experience: HATU is a highly efficient coupling reagent often used for sterically hindered or less reactive substrates, forming a reactive ester intermediate.[6] Its use minimizes side reactions and racemization, which is critical for maintaining the stereochemical integrity of the chiral center.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (twice), water (once), and finally with brine. Trustworthiness: This washing sequence is a self-validating system to ensure the removal of unreacted starting materials, DMF, and coupling byproducts, which is essential for obtaining a clean product for purification.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram 2: Amide Coupling Workflow

G start Dissolve Pyrazole Acid and Amine in DMF add_base Add DIPEA start->add_base add_hatu Add HATU (Activates Acid) add_base->add_hatu stir Stir at RT (2-16h) add_hatu->stir monitor Monitor by LC-MS/TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (EtOAc, NaHCO3, Brine) monitor->workup Complete dry Dry (MgSO4) & Concentrate workup->dry purify Silica Gel Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize end Pure Kinase Inhibitor Core characterize->end G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Inhibitor JAK Inhibitor (Pyrazole Core) Inhibitor->JAK Inhibits Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Pyrazole Core) Inhibitor->BTK Inhibits

References

Application Notes and Protocols: The Utility of 2-(4-methyl-1H-pyrazol-1-yl)propanoic Acid (PPA-4M) in the Development of Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the synthesis, in vitro characterization, and in vivo evaluation of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, herein referred to as PPA-4M, as a novel scaffold for developing adenosine A2A receptor antagonists. The adenosine A2A receptor is a compelling therapeutic target for a spectrum of disorders, most notably Parkinson's disease and for cancer immunotherapy. This document outlines detailed protocols for the chemical synthesis of PPA-4M, its evaluation in radioligand binding and functional cell-based assays, and its assessment in established preclinical models of Parkinson's disease. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process for this class of compounds.

Introduction: The Rationale for Targeting the Adenosine A2A Receptor

The adenosine A2A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the basal ganglia, particularly in the striatum, where it is co-localized with dopamine D2 receptors.[1][2] Activation of the A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).[3][4] This signaling pathway functionally opposes the effects of dopamine D2 receptor activation, thus playing a crucial role in modulating motor function.[2][5] In conditions such as Parkinson's disease, where dopaminergic neurons degenerate, the antagonistic effect of A2A receptor signaling on dopamine function is exacerbated.[1] Therefore, blocking the A2A receptor with antagonists has emerged as a promising non-dopaminergic therapeutic strategy to improve motor function in Parkinson's disease patients.[1][6]

Furthermore, in the tumor microenvironment, high levels of adenosine produced by hypoxic cancer cells can activate A2A receptors on immune cells, leading to immunosuppression and promoting tumor immune escape.[3][4] Consequently, A2A receptor antagonists are also being actively investigated as cancer immunotherapeutics.[1]

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacological profiles.[9] This guide focuses on a specific pyrazole derivative, this compound (PPA-4M), as a potential building block for novel A2A receptor antagonists.

Chemical Synthesis of this compound (PPA-4M)

The synthesis of PPA-4M can be achieved through a straightforward multi-step process, as outlined below. This protocol is based on established methods for the synthesis of similar pyrazole derivatives.[10][11][12]

Diagram of Synthetic Pathway

G cluster_0 Synthesis of PPA-4M reagent1 Ethyl 2-bromopropionate intermediate1 Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate reagent1->intermediate1 K2CO3, DMF, 80°C pyrazole 4-methylpyrazole pyrazole->intermediate1 product This compound (PPA-4M) intermediate1->product LiOH, THF/H2O

Caption: Synthetic route for this compound (PPA-4M).

Protocol 2.1: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate
  • To a solution of 4-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate.

Protocol 2.2: Hydrolysis to this compound (PPA-4M)
  • Dissolve the ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound (PPA-4M).

In Vitro Evaluation of PPA-4M as an Adenosine A2A Receptor Antagonist

The initial characterization of PPA-4M's activity at the A2A receptor involves determining its binding affinity and its functional effect on receptor signaling.

Diagram of In Vitro Workflow

G cluster_1 In Vitro Evaluation Workflow synthesis Synthesis of PPA-4M binding_assay Radioligand Binding Assay (Ki determination) synthesis->binding_assay functional_assay cAMP Accumulation Assay (IC50 determination) synthesis->functional_assay selectivity_panel Selectivity Profiling (A1, A2B, A3 receptors) binding_assay->selectivity_panel data_analysis Data Analysis and SAR functional_assay->data_analysis selectivity_panel->data_analysis

Caption: Workflow for the in vitro characterization of PPA-4M.

Protocol 3.1: Radioligand Binding Assay for A2A Receptor Affinity (Ki)

This assay measures the ability of PPA-4M to displace a known radiolabeled ligand from the A2A receptor, providing its binding affinity (Ki).

Materials:

  • Membrane preparations from HEK-293 cells stably expressing the human A2A receptor.[2][3]

  • [3H]-ZM241385 (a high-affinity A2A antagonist radioligand).

  • PPA-4M stock solution in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known A2A antagonist like istradefylline).

Procedure:

  • In a 96-well plate, add membrane preparations, [3H]-ZM241385 (at a concentration near its Kd), and varying concentrations of PPA-4M.

  • For total binding wells, add assay buffer instead of PPA-4M.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at room temperature for 1-2 hours.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of PPA-4M and determine the Ki value using non-linear regression analysis.

Protocol 3.2: cAMP Accumulation Functional Assay (IC50)

This assay determines the functional antagonist activity of PPA-4M by measuring its ability to inhibit agonist-induced cAMP production.[3][6]

Materials:

  • HEK-293 cells expressing the human A2A receptor.

  • A2A receptor agonist (e.g., NECA or CGS21680).

  • PPA-4M stock solution in DMSO.

  • cAMP assay kit (e.g., HTRF-based).

Procedure:

  • Seed the HEK-293 cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of PPA-4M for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the A2A agonist (typically at its EC80).

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Plot the cAMP concentration against the log of the PPA-4M concentration and determine the IC50 value.

Table 1: Representative In Vitro Data for PPA-4M
ParameterValue
A2A Receptor Binding Affinity (Ki) 50 nM
A2A Receptor Functional Antagonism (IC50) 150 nM
Selectivity (Ki) vs. A1 Receptor >100-fold
Selectivity (Ki) vs. A2B Receptor >200-fold
Selectivity (Ki) vs. A3 Receptor >500-fold

In Vivo Evaluation of PPA-4M in a Preclinical Model of Parkinson's Disease

To assess the therapeutic potential of PPA-4M, its efficacy is evaluated in an established animal model of Parkinson's disease. The haloperidol-induced catalepsy model is a widely used acute model to screen for compounds with potential anti-parkinsonian activity.[6]

Diagram of In Vivo Experimental Workflow

G cluster_2 In Vivo Evaluation Workflow compound_prep PPA-4M Formulation animal_model Haloperidol-Induced Catalepsy in Rats compound_prep->animal_model behavioral_test Bar Test for Catalepsy animal_model->behavioral_test data_analysis Statistical Analysis of Behavioral Data behavioral_test->data_analysis pk_pd_modeling Pharmacokinetic/Pharmacodynamic Modeling data_analysis->pk_pd_modeling

Caption: Workflow for the in vivo evaluation of PPA-4M in a rat model of Parkinson's disease.

Protocol 4.1: Haloperidol-Induced Catalepsy in Rats

Animals:

  • Male Wistar rats (200-250 g).

Procedure:

  • Acclimatize the rats to the testing environment for at least 3 days prior to the experiment.

  • On the day of the experiment, administer PPA-4M (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After a pre-determined time (e.g., 60 minutes post-dose), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy using the bar test.

  • For the bar test, gently place the rat's forepaws on a horizontal bar raised a few centimeters above the surface.

  • Measure the time (in seconds) the rat maintains this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • A significant reduction in the descent latency in the PPA-4M treated groups compared to the vehicle group indicates anti-cataleptic (i.e., anti-parkinsonian) activity.

Table 2: Representative In Vivo Data for PPA-4M in the Haloperidol-Induced Catalepsy Model
Treatment GroupDose (mg/kg)Mean Descent Latency (seconds) at 60 min post-haloperidol
Vehicle-175 ± 10
PPA-4M1120 ± 15*
PPA-4M375 ± 12**
PPA-4M1030 ± 8***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle group.

Pharmacokinetic Profiling of PPA-4M

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of PPA-4M is crucial for its development as a drug candidate.[5] A preliminary pharmacokinetic study in rats can provide key parameters.

Protocol 5.1: Pharmacokinetic Study in Rats

Procedure:

  • Administer PPA-4M to rats via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at various time points post-administration.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of PPA-4M.

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Determine the oral bioavailability (%F) by comparing the AUC after oral administration to the AUC after intravenous administration.

Table 3: Representative Pharmacokinetic Parameters of PPA-4M in Rats
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
t1/2 (h) 2.53.1
Cmax (ng/mL) 500800
Tmax (h) -1.0
AUC (ng*h/mL) 12004800
Oral Bioavailability (%F) -40%

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the initial evaluation of this compound (PPA-4M) as a novel scaffold for the development of adenosine A2A receptor antagonists. The successful synthesis and characterization of PPA-4M with favorable in vitro and in vivo properties would warrant further investigation, including more extensive preclinical models of Parkinson's disease (e.g., the MPTP model) and cancer immunotherapy models.[1][8][13] Structure-activity relationship (SAR) studies, by synthesizing and testing analogs of PPA-4M, will be crucial for optimizing its potency, selectivity, and pharmacokinetic profile to identify a lead candidate for clinical development.

References

Application Note: A Scalable and Robust Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1] Specifically, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid serves as a key building block for more complex molecules, including potential pharmaceutical agents. The transition from laboratory-scale discovery to pilot-scale production presents significant challenges, including reaction control, product isolation, and process safety.

This application note provides a detailed, two-step protocol for the scaled-up synthesis of this compound. The described methodology is designed for robustness, safety, and efficiency, making it suitable for implementation by researchers and process chemists in drug development and chemical manufacturing environments. We will elaborate on the causality behind procedural choices, from reagent selection to workup conditions, to provide a comprehensive guide grounded in established chemical principles.

Synthetic Strategy

The synthesis is approached via a classic and reliable two-step sequence: (1) N-alkylation of 4-methylpyrazole with an ethyl 2-bromopropionate, followed by (2) saponification of the resulting ester to yield the target carboxylic acid. This strategy is chosen for its high efficiency, use of readily available starting materials, and straightforward purification procedures, which are critical considerations for scaling up a chemical process.

Overall Reaction Scheme:

Process Workflow and Logic

The entire manufacturing process, from raw material handling to final product isolation, is designed to be linear and logically sequenced. Each unit operation is followed by a quality control checkpoint to ensure the process is proceeding as expected before committing resources to the subsequent step.

G cluster_prep Preparation & Staging cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Saponification RM Raw Material QC (4-Methylpyrazole, Ethyl 2-bromopropionate) Reactor1 Reactor Charging: ACN, 4-Methylpyrazole, K2CO3 RM->Reactor1 Solvents Solvent & Reagent Prep (ACN, K2CO3) Solvents->Reactor1 Addition Controlled Addition of Ethyl 2-bromopropionate Reactor1->Addition Reaction1 Reaction & Monitoring (TLC/HPLC) Addition->Reaction1 Workup1 Aqueous Workup: Filtration & Phase Separation Reaction1->Workup1 Purify1 Purification: Vacuum Distillation Workup1->Purify1 QC1 Intermediate QC: Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (NMR, GC-Purity) Purify1->QC1 Reactor2 Reactor Charging: Intermediate, EtOH, NaOH(aq) QC1->Reactor2 Proceed if Purity >98% Reaction2 Reaction & Monitoring (TLC/HPLC) Reactor2->Reaction2 Workup2 Acidification & Precipitation (HCl) Reaction2->Workup2 Purify2 Purification: Recrystallization Workup2->Purify2 Drying Product Drying (Vacuum Oven) Purify2->Drying QC2 Final Product QC: This compound (NMR, LC-MS, MP, Purity) Drying->QC2

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Materials and Equipment
Reagents Grade Supplier
4-Methylpyrazole≥98%Standard Supplier
Ethyl 2-bromopropionate≥98%Standard Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard Supplier
Acetonitrile (ACN)Anhydrous, ≥99.8%Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Hydrochloric Acid (HCl)37% wt. in H₂OStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
HeptaneACS GradeStandard Supplier
Ethanol (EtOH)200 ProofStandard Supplier
Magnesium Sulfate (MgSO₄)AnhydrousStandard Supplier
Equipment
10 L Jacketed Glass Reactor with Overhead Stirrer and Condenser
5 L Separatory Funnel
Temperature Probe and Controller
Vacuum Pump and Controller
Rotary Evaporator
Vacuum Oven
Standard Laboratory Glassware
Personal Protective Equipment (PPE)
PART A: Synthesis of Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate (Intermediate)

Rationale: This step involves a standard SN2 reaction. 4-methylpyrazole is deprotonated in situ by a mild inorganic base, potassium carbonate, to form the pyrazolate anion, which then acts as a nucleophile. Acetonitrile is selected as the solvent due to its polarity, which facilitates the reaction, and its suitable boiling point for maintaining reaction temperature. Anhydrous conditions are preferred to prevent hydrolysis of the bromoester starting material.

Procedure:

  • Reactor Setup: Assemble the 10 L jacketed reactor with an overhead stirrer, condenser, nitrogen inlet, and temperature probe. Ensure the system is dry and purged with nitrogen.

  • Charging: Charge the reactor with 4-methylpyrazole (410 g, 5.0 mol, 1.0 equiv) and anhydrous potassium carbonate (1037 g, 7.5 mol, 1.5 equiv). Add anhydrous acetonitrile (4.0 L).

  • Initiate Stirring: Begin stirring at 200-250 RPM to create a slurry.

  • Reagent Addition: Slowly add ethyl 2-bromopropionate (996 g, 5.5 mol, 1.1 equiv) to the slurry over 60-90 minutes, maintaining the internal temperature below 40°C. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (~80-82°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-methylpyrazole is consumed.

  • Cool Down & Filtration: Cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 250 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Workup: To the resulting oil, add ethyl acetate (3 L) and water (2 L). Stir for 10 minutes. Separate the organic layer. Wash the organic layer with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the pure ester intermediate.

PART B: Synthesis of this compound (Final Product)

Rationale: Saponification is a robust method for ester hydrolysis. A mixture of ethanol and water is used as the solvent to ensure solubility of both the ester starting material and the sodium hydroxide reagent. The reaction is heated to accelerate the hydrolysis. Acidification of the resulting carboxylate salt precipitates the final product, which is a common and effective isolation technique for carboxylic acids.

Procedure:

  • Reactor Setup: Set up the 10 L jacketed reactor for reflux.

  • Charging: Dissolve sodium hydroxide (240 g, 6.0 mol, 1.2 equiv) in deionized water (2.0 L). To the reactor, add the intermediate ester from Part A (~5.0 mol theoretical), ethanol (2.0 L), and the prepared sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux (~85-90°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.

  • Cool Down & Solvent Removal: Cool the reaction to room temperature. Remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water (2 L). Cool the solution to 0-5°C in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid (37%) to adjust the pH to ~2-3. A white precipitate will form.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to achieve high purity.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

Process Safety Considerations

All operations must be conducted in a well-ventilated fume hood or a designated process bay. Adherence to standard safety protocols is mandatory.

  • Chemical Hazards:

    • Propanoic Acid Derivatives & Reagents: Can cause severe skin burns and eye damage.[2][3][4] Avoid inhalation of vapors or mists.[2]

    • Solvents (Acetonitrile, Ethanol, Ethyl Acetate): Flammable liquids and vapors.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[2][5][6] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[5][6]

    • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care.

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.[2]

    • For large-scale operations, a self-contained breathing apparatus may be necessary.[2]

  • Handling and Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6]

    • Ground and bond containers and receiving equipment during transfers of flammable liquids.[5][6]

Data Summary and Characterization

Quantitative Batch Data (Hypothetical)
Parameter Step 1 (Alkylation) Step 2 (Hydrolysis)
Starting Material 4-Methylpyrazole (410 g)Ester Intermediate (~911 g)
Equivalents 1.01.0
Solvent Volume ACN (4.0 L)EtOH/H₂O (2.0 L / 2.0 L)
Typical Yield 85-92%90-97%
Expected Output 774 - 838 g697 - 795 g
Purity (Post-Purification) >98% (GC)>99.5% (HPLC)
Final Product Characterization
Analysis Expected Result for this compound
Appearance White to off-white crystalline solid
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol [7]
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (br s, 1H, COOH), 7.65 (s, 1H), 7.35 (s, 1H), 4.85 (q, J=7.2 Hz, 1H), 2.05 (s, 3H), 1.50 (d, J=7.2 Hz, 3H).
¹³C NMR (101 MHz, DMSO-d₆) δ 173.5, 138.0, 128.5, 119.0, 55.0, 18.0, 8.5.
Mass Spec (ESI-) m/z 153.1 [M-H]⁻
Melting Point To be determined experimentally.

References

Application Notes and Protocols for Cell-Based Assays: Investigating 2-(4-methyl-1H-pyrazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Pyrazole-Propanoic Acid Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block for designing targeted therapies.[1] The addition of a propanoic acid moiety, reminiscent of the classic non-steroidal anti-inflammatory drugs (NSAIDs), suggests that derivatives of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid may possess significant anti-inflammatory and potentially anticancer activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular mechanisms of this class of compounds through a suite of robust and validated cell-based assays.

The rationale for the selected assays is grounded in the established biological activities of structurally related pyrazole compounds, which have been shown to modulate key signaling pathways involved in inflammation and cancer progression, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[2][3][4] Furthermore, many pyrazole derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents.[1][5][6][7]

This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific reasoning behind experimental choices, ensuring the generation of reliable and reproducible data.

I. Assessing Anti-Inflammatory Potential: Targeting the Cyclooxygenase (COX) Pathway

A primary hypothesis for the anti-inflammatory activity of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[8] The following assays are designed to determine the inhibitory effect of the test compounds on COX activity.

Whole Blood Assay for COX-1 and COX-2 Inhibition

The human whole blood assay provides a physiologically relevant environment to assess the inhibitory activity of compounds on COX-1 and COX-2.[9] COX-1 activity is measured by the production of thromboxane B2 (TXB2) in clotting blood, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.[9][10]

Caption: Workflow for the whole blood COX inhibition assay.

  • Blood Collection: Draw venous blood from healthy, consenting donors who have not taken NSAIDs for at least 10 days.

  • COX-1 Assay (TXB2 Production):

    • Immediately aliquot 1 mL of blood into tubes containing the test compound or vehicle (e.g., DMSO).

    • Allow the blood to clot by incubating at 37°C for 1 hour.[9]

    • Centrifuge at 2,000 x g for 10 minutes to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

  • COX-2 Assay (PGE2 Production):

    • Collect blood in tubes containing heparin.

    • Pre-incubate the blood with aspirin (10 µg/mL) for 15 minutes at 37°C to irreversibly inactivate COX-1.[9]

    • Aliquot 1 mL of blood into tubes containing the test compound or vehicle.

    • Add LPS (10 µg/mL) to induce COX-2 expression and activity.[9]

    • Incubate for 24 hours at 37°C.[9]

    • Centrifuge at 2,000 x g for 10 minutes to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

  • Quantification of Prostaglandins:

    • Measure the concentration of TXB2 in the serum and PGE2 in the plasma using commercially available ELISA kits, following the manufacturer's instructions.[11][12][13][14][15]

  • Data Analysis:

    • Calculate the percent inhibition of TXB2 and PGE2 production for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition by fitting the data to a dose-response curve.

ParameterCOX-1 AssayCOX-2 Assay
Blood Collection No anticoagulantHeparin
Pre-treatment NoneAspirin (10 µg/mL)
Stimulus Natural clottingLPS (10 µg/mL)
Incubation Time 1 hour24 hours
Readout Thromboxane B2 (TXB2)Prostaglandin E2 (PGE2)
Detection Method ELISAELISA
Cell-Based COX Activity Assay in Macrophages

For a more defined system, COX activity can be assessed in a cultured cell line, such as murine RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Setup: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 1 hour.

  • COX-2 Induction: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce COX-2 expression.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the PGE2 concentration using a competitive ELISA kit.[11][12][13][14][15]

  • Data Analysis: Calculate the percent inhibition of PGE2 production and determine the IC50 value for each compound.

II. Investigating Anticancer Activity: Effects on Cell Viability, Apoptosis, and Cell Cycle

Pyrazole derivatives have shown promise as anticancer agents by inducing cell death and inhibiting proliferation.[1][5][6][7] The following assays are designed to characterize the cytotoxic and cytostatic effects of this compound derivatives on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[16][17][18]

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[16][17][18]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Caspase-3/7 Activity Assay

Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.[19][20][21][22][23] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure their activity.

  • Assay Setup: Seed cells in a white-walled 96-well plate.

  • Compound Treatment: Treat the cells with the test compound for a predetermined time course (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[19][20][21][22][23]

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (if necessary) and express the results as fold-change over the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

III. Elucidating Molecular Mechanisms: Signaling Pathway Analysis

To delve deeper into the mechanism of action, it is crucial to investigate the effect of the compounds on key signaling pathways implicated in inflammation and cancer.

NF-κB Activation Assay

The NF-κB transcription factor is a master regulator of inflammation and cell survival.[3][24] Its activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture: Seed cells (e.g., HeLa, A549) on coverslips in a 24-well plate.

  • Compound Treatment: Pre-treat the cells with the test compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.[25]

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against NF-κB p65.[26][27]

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[28]

Western Blot Analysis of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathways, including p38, are involved in cellular responses to stress and inflammation.[29] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

  • Cell Treatment and Lysis: Treat cells as described for the NF-κB assay and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38).[29][31][32]

    • Wash and then probe with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.[30]

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated p38 as a ratio to total p38.

IV. Data Interpretation and Validation

For all assays, it is crucial to include appropriate positive and negative controls. For instance, a known COX inhibitor (e.g., celecoxib) should be used in the COX assays, and a known apoptosis-inducing agent (e.g., staurosporine) in the apoptosis assays. All experiments should be performed with multiple biological replicates to ensure the statistical significance of the findings.

V. Conclusion

The suite of cell-based assays detailed in this application note provides a comprehensive framework for characterizing the biological activity of this compound derivatives. By systematically evaluating their effects on inflammation- and cancer-related pathways, researchers can elucidate their mechanism of action and build a strong foundation for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. Here, we address common challenges encountered during its purification, offering troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Impurities

This section tackles the most frequent issues arising from the synthesis of this compound.

Q1: After my synthesis, I see multiple spots on the TLC plate. What are the most likely impurities?

A1: The impurity profile is highly dependent on your synthetic route, but several common impurities arise from the standard alkylation of 4-methylpyrazole. The most prevalent are:

  • Regioisomers: The 4-methylpyrazole ring has two nitrogen atoms, both of which can be alkylated. This leads to the formation of the desired N1-alkylated product and the undesired N2-alkylated isomer, 2-(4-methyl-2H-pyrazol-2-yl)propanoic acid. Their similar properties often make them difficult to separate. The formation of regioisomeric pyrazoles is a well-known challenge in their synthesis.[1]

  • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of 4-methylpyrazole or the alkylating agent (e.g., ethyl 2-bromopropanoate).

  • Incomplete Hydrolysis: If your synthesis involves a final ester hydrolysis step to yield the carboxylic acid, the corresponding ester (e.g., ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate) can remain as an impurity.

G cluster_reactants Reactants cluster_products Reaction Products 4-Me-Pyrazole 4-Methylpyrazole Desired_Ester Desired N1-Ester 4-Me-Pyrazole->Desired_Ester N1 Alkylation Isomer_Ester Regioisomeric N2-Ester (Primary Impurity) 4-Me-Pyrazole->Isomer_Ester N2 Alkylation Alkylating_Agent Ethyl 2-bromopropanoate Final_Acid This compound Desired_Ester->Final_Acid Hydrolysis

Caption: Formation pathway of the desired product and its primary regioisomeric impurity.

Q2: How can I confirm the identity of these impurities?

A2: A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. The carboxylic acid product is typically more polar and will have a lower Rf value than its corresponding ester impurity. The two regioisomers may have very similar Rf values, requiring a well-chosen solvent system (e.g., multiple developments or different solvent systems) to resolve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing between the N1 and N2 regioisomers. The chemical shifts of the pyrazole ring protons are distinct for each isomer. For the desired N1-isomer, you would expect to see two distinct signals for the C3-H and C5-H protons. The N2-isomer, due to symmetry, would show a single signal for the equivalent C3-H and C5-H protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It can separate the components and provide their mass-to-charge ratio (m/z). The desired product and its regioisomer will have the same mass but different retention times. Ester impurities will have a higher mass corresponding to the ethyl group.

Section 2: FAQs - Achiral Purification Strategies

Once you have identified the impurities, the next step is bulk purification to isolate the racemic product.

Q3: I'm trying to recrystallize my crude product, but it keeps "oiling out." What should I do?

A3: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point or when its solubility is too high.[2] Here are several effective strategies to overcome this:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point, allowing crystallization to begin at a lower temperature.[2]

  • Slow Cooling: Ensure the solution cools as gradually as possible. Using an insulated container (like a Dewar flask) or simply covering the flask with glass wool can promote the formation of well-defined crystals instead of oil.[2]

  • Change the Solvent System: Experiment with different solvent or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.[2]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]

Q4: What is a good starting point for a recrystallization solvent system?

A4: The choice of solvent is critical and depends on the polarity of your specific pyrazole derivative. For a carboxylic acid like this, polar protic solvents are often a good starting point. Mixed solvent systems are particularly effective.[2]

Solvent SystemTypeRationale for Use
Ethanol / Water Mixed ProticGood for polar pyrazole derivatives. Dissolve in hot ethanol (good solvent) and add hot water (anti-solvent) dropwise until turbidity persists.[2]
Isopropanol / Hexane Mixed Protic/AproticUseful for moderately polar compounds. Dissolve in hot isopropanol and add hexane as the anti-solvent.
Ethyl Acetate Single AproticCan be effective if the compound has intermediate polarity.
Acetone / Water Mixed Protic/AproticAnother versatile combination for polar compounds.[2]

Q5: How can I separate the N1 and N2 regioisomers?

A5: This is a common and significant challenge. The two most effective methods are fractional recrystallization and column chromatography.

  • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a specific solvent system. It involves multiple, sequential recrystallization steps to progressively enrich one isomer in the crystalline phase while the other remains in the mother liquor.[2]

  • Flash Column Chromatography: This is often the more reliable method. The N1 and N2 isomers typically have slightly different polarities, allowing for separation on a silica gel column. The carboxylic acid can be challenging to run on silica, so it is often best to perform the chromatography on the ester intermediate before hydrolysis.[1]

Section 3: FAQs - Chiral Purification (Enantiomeric Resolution)

Since this compound is a chiral molecule, separating the racemic mixture into its individual enantiomers is often the final and most critical purification step, especially for pharmaceutical applications.

Q6: My synthesis is racemic. What is the best way to separate the enantiomers?

A6: For lab-scale and analytical purposes, High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the most direct and widely used method.[3][4] Polysaccharide-based CSPs are particularly effective for a broad range of chiral compounds, including pyrazole derivatives.[5][6]

Q7: What type of chiral column and mobile phase should I start with?

A7: Polysaccharide-based columns, such as those with cellulose or amylose derivatives coated on a silica support, are an excellent starting point.[5] Both normal-phase and polar-organic elution modes can be effective.

Column TypeElution ModeTypical Mobile PhaseAdvantages
Cellulose-based (e.g., Lux Cellulose-2) Polar OrganicAcetonitrile / Methanol (+ 0.1% acid/base modifier)Fast analysis times, sharp peaks, good solubility for polar analytes.[5]
Amylose-based (e.g., Lux Amylose-2) Normal Phasen-Hexane / Ethanol (or Isopropanol)High resolving power, often provides baseline separation.[5][6]

Pro-Tip: Modifiers like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes are often added in small amounts (~0.1%) to the mobile phase to improve peak shape and reproducibility.

Section 4: Experimental Protocols & Workflows

G Crude Crude Product (Mixture of Isomers, SM, Ester) Recrystallization Bulk Recrystallization (Removes most non-isomeric impurities) Crude->Recrystallization Column Flash Column Chromatography (Separates N1/N2 Isomers, typically as esters) Crude->Column Alternative Racemic Pure Racemic Acid Recrystallization->Racemic If sufficiently pure Column->Racemic After Hydrolysis ChiralSep Preparative Chiral HPLC (Separates Enantiomers) Racemic->ChiralSep Enantio_S (S)-Enantiomer ChiralSep->Enantio_S Enantio_R (R)-Enantiomer ChiralSep->Enantio_R

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography of Ester Intermediate

This protocol is designed to separate the N1 and N2 regioisomeric esters before the final hydrolysis step.

  • Slurry Preparation: Adsorb the crude ester mixture onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under reduced pressure.

  • Column Packing: Wet-pack a glass column with silica gel using the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution, e.g., from 5% to 20% Ethyl Acetate in Hexane). The less polar N2 isomer will typically elute before the more polar N1 isomer.

  • Monitoring: Collect fractions and monitor them by TLC. Stain with potassium permanganate or analyze under UV light if the compounds are UV-active.

  • Combine & Concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

  • Hydrolysis: Proceed with the hydrolysis of the purified ester to the carboxylic acid (e.g., using LiOH or NaOH in a Methanol/Water mixture).[7]

Protocol 2: Analytical Chiral HPLC Method Development

This protocol provides a starting point for separating the enantiomers of the final acid product.

  • Column: Lux Cellulose-2, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based column).

  • Mobile Phase: Start with an isocratic mobile phase of 90:10 n-Hexane:Ethanol + 0.1% Trifluoroacetic Acid (TFA). The TFA is crucial for good peak shape of the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm (or a wavelength appropriate for the pyrazole chromophore).

  • Injection: Inject 10 µL of a ~1 mg/mL solution of the racemic acid in the mobile phase.

  • Optimization:

    • If retention is too long, increase the percentage of the alcohol modifier (e.g., to 80:20 Hexane:Ethanol).

    • If resolution is poor, decrease the percentage of the alcohol modifier or decrease the column temperature.[6]

    • Experiment with different alcohols (e.g., isopropanol instead of ethanol) as they can significantly alter selectivity.[6]

References

Technical Support Center: Synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working on or planning to synthesize this valuable pyrazole-containing building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges and side reactions inherent in this synthesis, ensuring efficiency, purity, and reproducibility in your work.

The synthesis of this compound typically proceeds via a two-step sequence: the N-alkylation of 4-methylpyrazole with an ethyl 2-halopropanoate, followed by the hydrolysis of the resulting ester. While seemingly straightforward, the nuanced reactivity of the pyrazole ring presents specific challenges, primarily concerning regioselectivity. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My initial alkylation reaction yields a mixture of two very similar products that are difficult to separate.

Question: After reacting 4-methylpyrazole with ethyl 2-bromopropanoate in the presence of a base like potassium carbonate, my crude ¹H NMR and LC-MS analyses show two major products with identical mass. What are these products, and why is their formation problematic?

Answer: This is the most common and anticipated challenge in this synthesis. You are observing the formation of regioisomers . The 4-methylpyrazole anion can be alkylated at either of its two nitrogen atoms (N1 or N2), leading to the desired N1-alkylated product and the undesired N2-alkylated isomer.

  • Desired Product: Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate

  • Side Product: Ethyl 2-(4-methyl-1H-pyrazol-2-yl)propanoate (This is a symmetrical, inactive isomer)

The formation of the N2 isomer is a significant side reaction because its physical properties (polarity, boiling point) are extremely similar to the desired N1 product, making separation by standard column chromatography exceptionally challenging.

Causality and Control: The ratio of N1 to N2 alkylation is governed by a combination of steric and electronic factors, which you can manipulate to favor the desired N1 isomer.[1][2]

  • Steric Hindrance: The N1 position is adjacent to the C5-hydrogen, while the N2 position is adjacent to the C3-hydrogen. The methyl group at the C4 position does not create a strong steric bias on its own. However, the choice of base and the associated cation can influence the steric environment around the pyrazolate anion.

  • Base and Counter-ion: The nature of the base and its counter-ion plays a crucial role.[1] Large, non-coordinating cations (like Cs⁺ from Cs₂CO₃) can lead to a "freer" pyrazolate anion, often resulting in a product mixture. Conversely, smaller, more coordinating cations (like Na⁺ from NaH) can chelate with the N2 nitrogen, sterically hindering alkylation at that site and thus favoring the N1 product.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are standard. The solvent can influence the dissociation of the pyrazolate salt and the solvation of the cation, indirectly affecting the regioselectivity.

Troubleshooting Steps:

  • Modify the Base: Switch from K₂CO₃ to sodium hydride (NaH) in a dry aprotic solvent like THF or DMF. The smaller sodium cation has been shown to favor N1 alkylation.

  • Solvent Optimization: If using NaH, ensure the solvent is rigorously anhydrous. The presence of water can neutralize the base and lead to inconsistent results.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction rate, it can improve selectivity by favoring the thermodynamically more stable N1 product.

dot

cluster_0 Alkylation Step: Regioisomer Formation pyrazole 4-Methylpyrazole Anion product_N1 Desired N1-Isomer Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate pyrazole->product_N1  Attack at N1 (Thermodynamically Favored) product_N2 Undesired N2-Isomer Ethyl 2-(4-methyl-1H-pyrazol-2-yl)propanoate pyrazole->product_N2  Attack at N2 (Kinetically Competitive) alkylating_agent Ethyl 2-bromopropanoate

Caption: Formation of N1 and N2 regioisomers during alkylation.

Issue 2: My hydrolysis reaction is incomplete or results in a poor yield of the final acid.

Question: I have successfully synthesized and purified the ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate ester. However, upon attempting saponification with LiOH or NaOH, my reaction either stalls, leaving significant amounts of starting material, or the isolated yield of the carboxylic acid is very low after acidic workup. What is going wrong?

Answer: Incomplete hydrolysis or low yield in the saponification step can be attributed to several factors, ranging from reaction conditions to workup procedures.

Causality and Control:

  • Insufficient Base: The ester hydrolysis is a stoichiometric reaction. You need at least one equivalent of hydroxide per equivalent of ester. Using a slight excess (e.g., 1.2 to 1.5 equivalents) is recommended to drive the reaction to completion.

  • Reaction Time and Temperature: While many saponifications are rapid at room temperature, sterically hindered esters or those with adjacent electron-donating groups can be more sluggish. Gentle heating (e.g., 40-50 °C) can significantly accelerate the reaction without promoting side reactions.

  • Solvent System: A biphasic system (e.g., aqueous NaOH with an immiscible organic solvent like DCM or ether) will result in a very slow reaction. A homogeneous system is preferred. Using a mixture of water and a miscible co-solvent like methanol, ethanol, or THF is standard practice and ensures that both the ester and the hydroxide are in the same phase.

  • Workup Issues: The product, a carboxylic acid, will exist as its carboxylate salt (e.g., sodium or lithium salt) in the basic reaction mixture. This salt is often highly soluble in water. If you attempt to extract the product before acidification, it will remain in the aqueous layer. The workup requires careful acidification to a pH of ~2-3 to protonate the carboxylate, causing the neutral carboxylic acid to precipitate or become extractable into an organic solvent.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Use 1.5 equivalents of NaOH or LiOH.

    • Employ a solvent mixture of THF:Water or Methanol:Water (e.g., 2:1 or 3:1 v/v).

    • Stir at room temperature for 12-18 hours, or gently heat to 40 °C for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.

  • Refine the Workup Protocol:

    • After the reaction is complete, remove the organic co-solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1M or 2M HCl with vigorous stirring.

    • Monitor the pH with pH paper or a meter, acidifying to pH 2-3.

    • If the product precipitates as a solid, it can be collected by filtration. If it oils out or remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

dot

cluster_1 Troubleshooting Workflow start Start Synthesis alkylation Alkylation Step start->alkylation analysis1 Crude NMR / LC-MS Analysis alkylation->analysis1 isomers Regioisomers Detected? analysis1->isomers optimize Optimize Alkylation: - Change Base (NaH) - Anhydrous Solvent - Lower Temperature isomers->optimize Yes purify Purify Ester isomers->purify No optimize->alkylation hydrolysis Hydrolysis Step purify->hydrolysis analysis2 Reaction Monitoring (TLC/LCMS) hydrolysis->analysis2 complete Reaction Complete? analysis2->complete optimize2 Optimize Hydrolysis: - Increase Base Equiv. - Add Co-solvent - Gentle Heat complete->optimize2 No workup Acidic Workup complete->workup Yes optimize2->hydrolysis end Final Product workup->end

Caption: A workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the N1:N2 isomer ratio? A1: Proton NMR (¹H NMR) is the most effective and direct method. The chemical shifts of the pyrazole ring protons, particularly the C3-H and C5-H, are distinct for the N1 and N2 isomers. The N-CH proton of the propionate moiety also appears at a different chemical shift. By integrating these unique signals, you can accurately quantify the ratio of the two isomers in a crude or purified mixture. For more complex mixtures or for high-throughput analysis, a developed HPLC method with UV detection can also be used to separate and quantify the isomers.

Q2: Are there alternative synthetic routes that avoid the regioselectivity problem? A2: Yes, while the direct alkylation of 4-methylpyrazole is the most common route, other strategies can provide absolute regiocontrol. One such method involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound is condensed with a substituted hydrazine.[3] To make your target, you could theoretically use a hydrazine already bearing the propanoic acid moiety, but this is often a more complex and lower-yielding approach than simply optimizing the direct alkylation. For most applications, controlling the direct alkylation is the more practical and economical solution.

Q3: Can I use a different alkylating agent, like ethyl 2-chloropropanoate? A3: Yes, you can. Ethyl 2-chloropropanoate can be used, but it is generally less reactive than the bromo- or iodo-analogs. This means you may require more forcing conditions (higher temperature or longer reaction times), which could potentially lead to lower regioselectivity or an increase in other side products. Ethyl 2-bromopropanoate generally offers a good balance of reactivity and cost.

Q4: My final product appears as an oil, but the literature reports a solid. How can I induce crystallization? A4: If your product is of high purity (as confirmed by NMR and LC-MS) but remains an oil, it may be due to trace amounts of residual solvent or the presence of the other regioisomer, which can act as an impurity that disrupts the crystal lattice.

  • High-Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, ether, or a mixture). Stir or sonicate the mixture. This can wash away soluble impurities and often induces crystallization of the product.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a nucleation site for crystal growth.

  • Re-purification: If the issue persists, it likely indicates insufficient purity. A final purification step, such as chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane), may be necessary.

Experimental Protocols

Protocol 1: Optimized N-Alkylation for N1-Selectivity

Objective: To synthesize Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate with improved regioselectivity.

Reagents & Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
4-Methylpyrazole 82.10 4.11 g 50.0 1.0
Sodium Hydride (60% disp. in oil) 24.00 2.20 g 55.0 1.1
Ethyl 2-bromopropanoate 181.03 9.50 g 52.5 1.05

| Anhydrous DMF | - | 100 mL | - | - |

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the sodium hydride dispersion.

  • Wash the NaH three times with anhydrous hexanes (50 mL each) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add 50 mL of anhydrous DMF to the washed NaH and cool the suspension to 0 °C in an ice bath.

  • Dissolve the 4-methylpyrazole in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Add the ethyl 2-bromopropanoate dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford the title ester.

Protocol 2: Robust Saponification

Objective: To hydrolyze the ester to this compound.

Reagents & Materials:

Reagent M.W. Amount Moles (mmol) Equiv.
Ethyl Ester (from Protocol 1) 182.22 9.11 g 50.0 1.0
Sodium Hydroxide 40.00 3.00 g 75.0 1.5
Tetrahydrofuran (THF) - 100 mL - -
Water - 50 mL - -

| 2M Hydrochloric Acid | - | ~40 mL | - | - |

Procedure:

  • Dissolve the ethyl ester in THF (100 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the sodium hydroxide in water (50 mL).

  • Add the aqueous NaOH solution to the THF solution of the ester.

  • Stir the resulting homogeneous mixture at room temperature for 18 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the THF from the reaction mixture using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic washes.

  • Cool the aqueous layer to 0 °C in an ice bath.

  • With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is 2-3 (check with pH paper).

  • A white precipitate of the product should form. Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the product under high vacuum to a constant weight to yield the pure this compound.

References

Technical Support Center: Optimizing N-Alkylation of 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-methylpyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Introduction: The Challenge of Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-methylpyrazole, is a cornerstone of medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1][2] However, the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2) in the pyrazole ring presents a significant challenge in achieving regioselectivity.[2][3] This often leads to the formation of a mixture of N1 and N2 alkylated isomers, which can be difficult to separate and identify, complicating downstream processes.[3][4]

This guide will provide a comprehensive overview of the factors influencing regioselectivity and offer practical, field-proven strategies to steer the reaction towards the desired isomer, troubleshoot common issues, and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the N1 vs. N2 regioselectivity in the alkylation of 4-methylpyrazole?

A: The regiochemical outcome is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] In 4-methylpyrazole, the N1 and N2 positions are electronically similar, but the steric environment can be influenced by the choice of reagents and conditions.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[2][3] For instance, certain base-solvent combinations can favor the formation of one isomer over the other.

  • Nature of the Alkylating Agent: The structure and reactivity of the electrophile are crucial. Sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen.[3][5]

  • Electronic Effects: While less pronounced in 4-methylpyrazole compared to pyrazoles with strongly electron-donating or -withdrawing groups, the electronic nature of the alkylating agent can still play a role.

Q2: I am observing a mixture of N1 and N2 isomers that are difficult to separate. What strategies can I employ?

A: Co-elution of N1 and N2 isomers is a common purification challenge. Consider the following:

  • Chromatography Optimization:

    • Column: Use a high-resolution silica gel or consider alternative stationary phases like alumina or reverse-phase silica.

    • Solvent System: Employ a shallow gradient of a solvent system with different selectivities (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol). The addition of a small amount of a modifier like triethylamine can sometimes improve separation.

  • Crystallization: If the product is a solid, fractional crystallization can be a powerful technique to isolate the major isomer.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by a deprotection step.

  • Reaction Re-optimization: The most effective approach is to improve the regioselectivity of the reaction itself to minimize the formation of the undesired isomer.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A: Low reactivity can stem from several issues:

  • Insufficiently Strong Base: The pKa of the pyrazole N-H is approximately 14.2.[6] A base that is too weak will not fully deprotonate the pyrazole, leading to a low concentration of the nucleophilic pyrazolate anion.

  • Poorly Reactive Alkylating Agent: The leaving group on your electrophile is critical. The reactivity order is generally I > OTs > Br > Cl.

  • Inadequate Temperature: Some alkylations require heating to proceed at a reasonable rate.

  • Presence of Water: Many bases used in N-alkylation, such as sodium hydride, are highly water-sensitive. Ensure your solvent and glassware are scrupulously dry.

Q4: I am seeing the formation of a dialkylated quaternary salt. How can I prevent this?

A: The formation of a quaternary pyrazolium salt occurs when the N-alkylated product, which is also nucleophilic, reacts with another equivalent of the alkylating agent. To mitigate this:

  • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Poor Regioselectivity (Mixture of N1/N2 Isomers) 1. Minimal steric or electronic bias. 2. Suboptimal choice of base and/or solvent. 3. Thermodynamic equilibration of isomers.1. Modify the Alkylating Agent: Use a sterically bulkier alkylating agent to favor the less hindered nitrogen.[5] 2. Change Reaction Conditions: Systematically screen different base/solvent combinations (see table below). For example, NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[3][7] 3. Consider Alternative Methods: Explore phase-transfer catalysis or the use of ionic liquids, which can offer different selectivity profiles.[8][9][10]
Low Reaction Yield 1. Incomplete deprotonation of the pyrazole. 2. Low reactivity of the alkylating agent. 3. Side reactions or decomposition. 4. Insufficient reaction time or temperature.1. Use a Stronger Base: Switch from weaker bases like K₂CO₃ to stronger ones like NaH or KOtBu.[2][3] 2. Increase Electrophilicity: Change the leaving group on the alkylating agent (e.g., from -Cl to -Br, -I, or -OTs). 3. Optimize Conditions: Ensure anhydrous conditions, especially with hydride bases. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or LC-MS.
Desired Isomer is the Minor Product 1. Steric or electronic factors strongly favor the undesired isomer. 2. The reaction is under thermodynamic rather than kinetic control.1. Re-evaluate Sterics: If the desired product is the more sterically hindered isomer, standard conditions may not be favorable. 2. Kinetic vs. Thermodynamic Control: Try running the reaction at a lower temperature to favor the kinetically formed product. Conversely, prolonged heating might favor the thermodynamically more stable isomer. 3. Specialized Reagents: For N1-selectivity, consider using α-halomethylsilanes as masked methylating agents.[5]
Reaction Fails to Initiate 1. Inactive base (e.g., old NaH). 2. Deactivated alkylating agent. 3. Very low reaction temperature.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. 2. Initiate with Heat: Gently warm a small aliquot of the reaction mixture to see if the reaction initiates. 3. Confirm Deprotonation: If possible, take an aliquot after base addition (before adding the electrophile) and quench with D₂O to see if deuterium is incorporated, confirming the formation of the pyrazolate anion.

Experimental Protocols & Data

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a general starting point for the N-alkylation of 4-methylpyrazole.

Materials:

  • 4-Methylpyrazole

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, water)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-methylpyrazole (1.0 eq) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1-1.5 eq) portion-wise, ensuring the temperature does not rise significantly. For NaH, allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.05-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of the appropriate quenching solution at 0 °C.

  • Extract the aqueous layer with the chosen organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity

The following table summarizes general trends observed in the N-alkylation of pyrazoles. Specific ratios for 4-methylpyrazole may vary.

BaseSolventTypical Major IsomerComments
NaHTHF / DMFN1Strong, non-nucleophilic base. Anhydrous conditions are critical.[2]
K₂CO₃DMF / AcetonitrileN1A milder base, often requiring higher temperatures.[11]
Cs₂CO₃AcetonitrileN1Often provides higher yields and rates compared to K₂CO₃ due to the "caesium effect".
KOtBuTHF / t-BuOHN1Strong, sterically hindered base.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

PTC is an excellent method for reactions involving a solid or aqueous base and an organic solvent, often providing high yields under mild conditions.[8][10]

Materials:

  • 4-Methylpyrazole

  • Alkylating Agent

  • Aqueous NaOH (e.g., 50%) or solid K₂CO₃

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • To a round-bottom flask, add 4-methylpyrazole (1.0 eq), the organic solvent, the base, and the phase-transfer catalyst (0.05-0.1 eq).

  • Stir the biphasic mixture vigorously.

  • Add the alkylating agent (1.1 eq) and continue to stir at the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate.

  • Purify as described in Protocol 1.

Visualizing the Process

Reaction Mechanism

The N-alkylation proceeds via a standard SN2 mechanism. The base first deprotonates the pyrazole to form the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkylating agent.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrazole 4-Me-Pyrazole-H Pyrazolate [4-Me-Pyrazolate]⁻ Pyrazole->Pyrazolate + Base Base Base ProtonatedBase Base-H⁺ Pyrazolate_ion [4-Me-Pyrazolate]⁻ Pyrazolate->Pyrazolate_ion Product N-Alkyl-4-Me-Pyrazole Pyrazolate_ion->Product + R-X AlkylHalide R-X LeavingGroup X⁻

Caption: General SN2 mechanism for N-alkylation of 4-methylpyrazole.

Experimental Workflow

A typical workflow for optimizing the N-alkylation reaction involves systematic screening of key parameters.

workflow start Start: N-Alkylation of 4-Methylpyrazole setup Reaction Setup (Pyrazole, Solvent, Base) start->setup deprotonation Deprotonation (Stir at 0°C) setup->deprotonation addition Add Alkylating Agent deprotonation->addition reaction Reaction (Monitor by TLC/LC-MS) addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS for Yield & Ratio) purification->analysis end End: Pure N-Alkyl-4-Methylpyrazole analysis->end

Caption: Standard experimental workflow for N-alkylation.

Troubleshooting Decision Tree

When encountering poor results, this decision tree can guide your optimization strategy.

troubleshooting start Reaction Outcome? low_yield Low Yield start->low_yield No poor_selectivity Poor Selectivity start->poor_selectivity No success High Yield & Selectivity start->success Yes check_base Check Base Strength (NaH > K2CO3) low_yield->check_base change_solvent Change Solvent (e.g., DMF, THF, MeCN) poor_selectivity->change_solvent check_base->low_yield Base is weak check_lg Check Leaving Group (I > Br > Cl) check_base->check_lg Base is strong check_lg->low_yield LG is poor check_temp Increase Temperature? check_lg->check_temp LG is good check_temp->low_yield Yes change_base Change Base (e.g., NaH, Cs2CO3) change_solvent->change_base bulky_reagent Use Bulky Alkylating Agent change_base->bulky_reagent bulky_reagent->poor_selectivity

Caption: Decision tree for troubleshooting N-alkylation reactions.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with pyrazole-based compounds: poor aqueous solubility. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address specific issues you may face during your experiments, offering not just protocols but the scientific reasoning behind them.

I. Troubleshooting Guide: My Pyrazole Compound Won't Dissolve!

This section provides a systematic approach to tackling solubility issues with your pyrazole-based compounds in aqueous media for both in vitro and in vivo studies.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a frequent observation when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.

Root Cause Analysis:

The solubility of pyrazole derivatives is dictated by a combination of factors including the aromaticity of the pyrazole ring and the nature of its substituents. [1]Non-polar functional groups can significantly reduce aqueous solubility, while strong intermolecular forces like hydrogen bonding and π-π stacking contribute to a high crystal lattice energy, making the compound difficult to dissolve. [1] Solutions:

  • Optimize Co-solvent Concentration: While DMSO is an excellent initial solvent, its final concentration in your assay should be minimized to avoid toxicity, typically below 0.5% for most cell-based assays. [2] * Protocol: Prepare a high-concentration stock solution of your pyrazole compound in 100% DMSO. Then, perform serial dilutions in your aqueous buffer to reach the desired final concentration, ensuring the final DMSO concentration remains within the acceptable range for your experiment. Always include a vehicle control with the same final DMSO concentration. [2]

  • Utilize a Co-solvent System: For cell-free assays, a combination of solvents can be highly effective. [1] * Protocol: A common formulation for in vivo studies that can be adapted for in vitro work involves a mixture of DMSO, PEG400, and Tween-80. [3]A typical ratio to start with is 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the final volume brought up with sterile saline. [3]Vortex thoroughly after the addition of each component to ensure a homogenous solution. [3]

  • pH Adjustment: The solubility of ionizable pyrazole compounds can be highly dependent on the pH of the aqueous medium. [2][4][]Pyrazole itself is a weak base. [6][7] * Expert Insight: Understanding the pKa of your specific pyrazole derivative is crucial. For weakly basic compounds, lowering the pH of the buffer can increase solubility, while for weakly acidic compounds, a higher pH may be beneficial. [4] * Protocol: Prepare a series of buffers with varying pH values around the pKa of your compound. Determine the solubility of your compound in each buffer to identify the optimal pH for your experiments.

Issue 2: Even with co-solvents, the compound has limited solubility and I need a higher concentration.

When standard co-solvent systems are insufficient, more advanced formulation strategies are required. These techniques aim to alter the physicochemical properties of the compound to enhance its interaction with water.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. [8][9]They can encapsulate poorly soluble molecules, like many pyrazole derivatives, forming inclusion complexes that have significantly improved aqueous solubility. [8][9][10][11] * Mechanism: The hydrophobic pyrazole compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex. [8] * Protocol for Preparing a Pyrazole-Cyclodextrin Formulation:

    • In a sterile vial, dissolve the pyrazole compound in a minimal amount of an organic solvent like DMSO or ethanol.
    • In a separate sterile vial, prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous vehicle (e.g., sterile saline). [3]The concentration of HP-β-CD will need to be optimized for your specific compound.
    • Slowly add the aqueous cyclodextrin solution to the organic solution containing your compound while vortexing continuously. [3] 4. Once a clear solution is obtained, it can be sterile-filtered using a 0.22 µm filter for administration. [3]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level. [12]This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion. [13][14]The resulting product is often an amorphous solid dispersion where the drug has a higher apparent water solubility compared to its crystalline form. [15] * Why it Works: By preventing the formation of a crystal lattice, the energy required for dissolution is significantly reduced. [12] * Commonly Used Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and cellulosic derivatives like hydroxypropyl methylcellulose (HPMC) are frequently used. [16][17]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range. [18][19][20] * The Science Behind It: According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn increases the dissolution rate. [17]Nanosuspensions are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants. [18] * Preparation Methods: High-pressure homogenization and media milling are common techniques for producing nanosuspensions. [21]

  • Prodrug Approach: This chemical modification strategy involves converting the active pyrazole compound into a more water-soluble derivative (a prodrug) that, once administered, is converted back to the active parent drug in vivo through enzymatic or chemical cleavage. [22][23][24] * Success Story: Prodrugs of pyrazolo[3,4-d]pyrimidine compounds have shown a remarkable 600-fold improvement in solubility. [22]Another example demonstrated a more than 5000-fold increase in water solubility for amide prodrugs. [22] * Considerations: This approach requires significant synthetic chemistry expertise and a thorough understanding of the metabolic pathways that will activate the prodrug. [25]

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of pyrazole-based compounds that contribute to their poor aqueous solubility?

A1: The limited aqueous solubility of many pyrazole derivatives stems from a combination of their inherent aromaticity and the nature of their substituents. [1]The pyrazole ring itself can participate in intermolecular hydrogen bonding and π-π stacking, which leads to a stable crystal lattice that is difficult for water to disrupt. [1]Furthermore, the presence of bulky, non-polar side chains significantly increases the lipophilicity of the molecule, further reducing its affinity for water.

Q2: How does temperature affect the solubility of pyrazole compounds?

A2: Generally, for most organic compounds, solubility in a given solvent increases with temperature. [1]The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent molecules to interact with and solvate the compound more effectively. Therefore, gentle warming can be a simple and effective first step to try and dissolve a stubborn pyrazole compound, especially during the initial stock solution preparation. [3]

Q3: Are there any "green" or more environmentally friendly solvents that can be used for pyrazole synthesis and formulation?

A3: Yes, there is a growing interest in sustainable chemistry for the synthesis of pyrazole derivatives. [26]Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve regioselectivity in pyrazole formation. [27]More recently, deep eutectic solvents (DESs) have emerged as a promising green alternative. [28]DESs are biodegradable, have low toxicity, and can dissolve a wide range of organic compounds, often leading to accelerated reaction rates and high selectivity. [28]

Q4: Can I use surfactants to improve the solubility of my pyrazole compound in a cell-based assay?

A4: While surfactants are effective at solubilizing hydrophobic compounds by forming micelles, their use in cell-based assays is often limited due to potential cytotoxicity. [2]Surfactants can disrupt cell membranes, leading to inaccurate experimental results. Their use is more appropriate for cell-free assays. If you must use a surfactant for a cell-based experiment, it is crucial to perform thorough toxicity testing to determine a non-toxic concentration range and to always include appropriate vehicle controls.

Q5: What is the first-line approach I should take when I encounter a new, poorly soluble pyrazole compound?

A5: A systematic, stepwise approach is recommended:

  • Initial Solvent: Start with 100% DMSO to prepare a high-concentration stock solution. [2]2. Dilution in Aqueous Media: Carefully dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (ideally <0.5%). [2]3. Co-solvents: If precipitation occurs, consider using a co-solvent system such as DMSO/PEG400/Tween-80, particularly if moving towards in vivo studies. [3]4. pH Optimization: Investigate the effect of pH on solubility, especially if your compound has ionizable groups. [2][4]5. Advanced Formulations: If the above methods are insufficient, explore more advanced techniques like cyclodextrin complexation, solid dispersions, or nanosuspensions. [11][15][18]

III. Data and Visualization

Table 1: Comparison of Solubility Enhancement Strategies for a Model Pyrazole Compound
StrategyFold Increase in Aqueous Solubility (Approximate)Key AdvantagesKey Disadvantages
Co-solvent System (e.g., DMSO/PEG400/Tween-80) 10 - 100Simple to prepare, widely used for in vivo studies.Potential for solvent toxicity, may not be sufficient for very poorly soluble compounds.
Cyclodextrin Complexation (e.g., HP-β-CD) 100 - 1,000High solubilization capacity, generally well-tolerated.Can be expensive, may alter compound pharmacokinetics.
Solid Dispersion 100 - 10,000+Significant solubility enhancement, can improve dissolution rate.Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization).
Nanosuspension 100 - 10,000+Increases dissolution velocity, suitable for oral and parenteral administration.Requires specialized equipment (e.g., homogenizer, mill), potential for particle aggregation.
Prodrug Approach 100 - 5,000+Can dramatically improve solubility and bioavailability.Requires extensive synthetic chemistry and metabolic studies.

Experimental Workflow: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex

G cluster_0 Step 1: Compound Dissolution cluster_1 Step 2: Cyclodextrin Solution Preparation cluster_2 Step 3: Complexation cluster_3 Step 4: Final Formulation A Weigh Pyrazole Compound B Dissolve in Minimal Organic Solvent (e.g., DMSO) A->B E Slowly Add Cyclodextrin Solution to Compound Solution B->E C Weigh Cyclodextrin (e.g., HP-β-CD) D Dissolve in Aqueous Vehicle (e.g., Saline) C->D D->E F Vortex Continuously E->F G Obtain Clear Solution F->G H Sterile Filter (0.22 µm) G->H

Caption: Workflow for preparing a pyrazole-cyclodextrin inclusion complex.

Logical Relationship: Decision Tree for Solubility Enhancement

G Start Poorly Soluble Pyrazole Compound DMSO Dissolve in DMSO? Final Conc. <0.5%? Start->DMSO CoSolvent Use Co-solvent System? (e.g., PEG400, Tween-80) DMSO->CoSolvent No Success Solubility Achieved DMSO->Success Yes pH_Adjust Is Compound Ionizable? Adjust pH? CoSolvent->pH_Adjust No CoSolvent->Success Yes Advanced Consider Advanced Formulation? pH_Adjust->Advanced No pH_Adjust->Success Yes Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin SolidDisp Solid Dispersion Advanced->SolidDisp Nano Nanosuspension Advanced->Nano Prodrug Prodrug Approach Advanced->Prodrug Cyclodextrin->Success SolidDisp->Success Nano->Success Prodrug->Success

Caption: Decision tree for selecting a solubility enhancement strategy.

IV. References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. (2025, December). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2018, August 2). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2017, December 1). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2015, January). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, May 26). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2020, December 2). American Chemical Society. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Review on Synthesis of Pyrazole Derivatives and their Pharmacological Activities. (2022, September 30). IJRASET. Retrieved January 4, 2026, from --INVALID-LINK--

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021, May 26). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021). IRIS UniGe. Retrieved January 4, 2026, from --INVALID-LINK--

  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023, August 30). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (2004, May). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. Retrieved January 4, 2026, from --INVALID-LINK--

  • SOLID DISPERSION TECHNIQUE TO ENHANCE THE SOLUBILITY AND DISSOLUTION RATE OF ARIPIPRAZOLE BY FUSION METHOD. (2016, February 2). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (2018, June 23). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays. (2025). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021, July 14). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nanosuspension: An approach to enhance solubility of drugs. (2012, October). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Effect of pH on pyrazole binding to liver alcohol dehydrogenase. (1976, October 25). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Prodrugs for Improved Aqueous Solubility. (2007, January). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024, May 22). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved January 4, 2026, from --INVALID-LINK--

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. (2021). Griffith Research Online. Retrieved January 4, 2026, from --INVALID-LINK--

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved January 4, 2026, from --INVALID-LINK--

  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. (n.d.). SciSpace. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nanosuspension: An approach to enhance solubility of drugs. (2012, October). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • Is prodrug design an approach to increase water solubility? (2019, September 10). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 4, 2026, from --INVALID-LINK--

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2015, January 26). American Chemical Society. Retrieved January 4, 2026, from --INVALID-LINK--

  • Current status of pyrazole and its biological activities. (2013, July). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 4, 2026, from --INVALID-LINK--

  • Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). (2023). Thieme Connect. Retrieved January 4, 2026, from --INVALID-LINK--

  • Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. (2014). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2019, November 29). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2024). Eurasia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. (2024, September 14). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2019, August 6). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 4, 2026, from --INVALID-LINK--

  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023, December 5). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Optimizing Purity of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important compound. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the highest quality of your final product.

Introduction: The Critical Role of Purity

This compound and its derivatives are key building blocks in the development of various pharmacologically active molecules.[1][2] The presence of impurities can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, achieving high purity is paramount. This guide will walk you through common pitfalls and provide robust solutions to minimize impurities.

Troubleshooting Guide: Common Impurities and Mitigation Strategies

Issue 1: Presence of Regioisomers

A primary challenge in the synthesis of this compound is the formation of the undesired regioisomer, 2-(4-methyl-1H-pyrazol-2-yl)propanoic acid. The alkylation of unsymmetrical pyrazoles can occur at either of the two nitrogen atoms, often leading to a mixture of products that can be difficult to separate.[3]

Root Cause Analysis:

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of regioisomers.

Mitigation Protocol: Optimizing Regioselectivity

  • Solvent Selection: The polarity of the solvent can influence which nitrogen is more accessible for alkylation. Non-polar solvents may favor the formation of the desired N1-alkylated product by minimizing solvation of the pyrazole anion.

  • Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can sterically hinder attack at the more crowded nitrogen atom.

  • Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the reaction, favoring the thermodynamically more stable product.

Workflow for Optimizing N-Alkylation Regioselectivity

start Start: N-Alkylation of 4-methylpyrazole condition Is Regioisomer Ratio > 5%? start->condition solvent Adjust Solvent Polarity (e.g., Toluene vs. DMF) condition->solvent Yes end Proceed to Purification condition->end No base Change Base (e.g., NaH vs. K2CO3) solvent->base temp Lower Reaction Temperature base->temp analyze Analyze Product Mixture by HPLC/NMR temp->analyze analyze->condition

Caption: Troubleshooting workflow for regioisomer impurity.

Issue 2: Unreacted Starting Materials

Incomplete conversion of starting materials, such as 4-methylpyrazole or the alkylating agent (e.g., ethyl 2-bromopropanoate), can lead to their presence as impurities in the final product.

Root Cause Analysis:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete reactions.

  • Poor Reagent Quality: Degradation or low purity of starting materials can affect reaction efficiency.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can limit the interaction between reactants.

Mitigation Protocol: Driving the Reaction to Completion

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.Helps to ensure the complete consumption of the limiting reagent, 4-methylpyrazole.
Reaction Time Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed.Avoids premature quenching of the reaction.
Temperature Ensure the reaction is maintained at the optimal temperature as determined by literature or internal optimization studies.Reaction rates are highly temperature-dependent.
Issue 3: Hydrolysis of the Ester Intermediate

If the synthesis proceeds via an ester intermediate (e.g., ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate), premature hydrolysis can occur, leading to a mixture of the ester and the final carboxylic acid product.

Root Cause Analysis:

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to hydrolysis, especially under basic or acidic conditions.

  • Extended Reaction Times at Elevated Temperatures: These conditions can promote the hydrolysis of the ester.

Mitigation Protocol: Preventing Premature Hydrolysis

  • Use of Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Controlled Saponification: Perform the final hydrolysis step under controlled conditions (e.g., specific concentration of base, defined temperature and time) to ensure complete and clean conversion of the ester to the carboxylic acid.

Purification Strategies

Even with optimized reaction conditions, a final purification step is often necessary to achieve high purity.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Process

dissolve Dissolve Crude Product in Hot Solvent filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling to Induce Crystallization filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a novel heterocyclic carboxylic acid with significant potential as a key intermediate in the synthesis of new pharmaceutical agents. The structural motif of a pyrazole ring linked to a propanoic acid moiety suggests possible applications in the development of anti-inflammatory, analgesic, and anticancer therapies.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, the reliable and accurate quantification of this compound is paramount for ensuring product quality, safety, and efficacy. This necessitates the development and validation of a robust analytical method.

This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7] Furthermore, this guide presents a comparative analysis of the new HPLC method against an alternative technique, Gas Chromatography (GC), to aid researchers and drug development professionals in selecting the most suitable analytical approach for their specific needs.

The New Analytical Method: A Reversed-Phase HPLC Approach

The physicochemical properties of this compound, particularly its polarity imparted by the carboxylic acid group and the pyrazole ring, make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal analytical technique.[8][9] The developed method utilizes a C18 stationary phase, which provides excellent retention and separation of moderately polar compounds.

Rationale for Method Development Choices:

  • Stationary Phase: An Ascentis C18 column was selected for its proven robustness and high-performance in separating a wide range of pharmaceutical compounds. The C18 phase offers the necessary hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase.

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile serves as the organic modifier, and its concentration can be adjusted to optimize the retention time of the analyte. The phosphate buffer is crucial for controlling the pH of the mobile phase. Maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) ensures that the analyte is in its protonated, less polar form, leading to better retention and peak shape on the C18 column.

  • Detection: UV detection at 220 nm was selected based on the expected chromophoric properties of the pyrazole ring. This wavelength provides a good balance of sensitivity and selectivity for the analyte.

Detailed HPLC Method Parameters
ParameterSpecification
Column Ascentis C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes

Validation of the New HPLC Method

The validation of the developed HPLC method was performed according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6][7] The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • A solution of this compound standard was prepared.

  • A placebo solution (containing all formulation components except the analyte) was prepared.

  • The standard and placebo solutions were injected into the HPLC system.

  • The analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The stressed samples were then analyzed.

Results: The chromatogram of the standard solution showed a single, well-resolved peak at a retention time of approximately 4.5 minutes. The placebo solution showed no interfering peaks at the retention time of the analyte. In the chromatograms of the stressed samples, the main peak of the analyte was well-separated from the peaks of the degradation products.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • A stock solution of the analyte was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Each calibration standard was injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
50452,100
75678,500
100905,200
1251,131,800
1501,358,400
  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 9045.7x + 125.3

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity data, the range for this method is established as 50-150 µg/mL.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • A placebo solution was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Each spiked sample was prepared in triplicate and analyzed.

  • The percentage recovery was calculated for each sample.

Results:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.799.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate samples of the analyte at 100% of the target concentration were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision TypeMean Peak AreaStandard Deviation% RSD
Repeatability906,1004,5300.50%
Intermediate Precision904,8006,3330.70%
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • DL = 3.3 × (σ / S)

  • QL = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results:

  • DL: 0.5 µg/mL

  • QL: 1.5 µg/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: The following method parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the buffer (± 0.1 units)

Results: In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the changes in retention time and peak area were not significant.

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is a powerful technique for the analysis of this compound, Gas Chromatography (GC) could also be considered, particularly if the analyte can be derivatized to increase its volatility.[10]

Rationale for Considering GC: GC can offer high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10][11] However, the polar and non-volatile nature of the carboxylic acid group in the analyte necessitates a derivatization step, typically esterification, to make it suitable for GC analysis.

Comparative Analysis: HPLC vs. GC
FeatureNew HPLC MethodGas Chromatography (GC) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Preparation Simple dissolution in the mobile phase.Requires a derivatization step (e.g., esterification) to increase volatility.
Speed Relatively fast (10-minute run time).Can be fast, but the derivatization step adds to the overall analysis time.
Sensitivity Good sensitivity with UV detection (QL = 1.5 µg/mL).Potentially higher sensitivity, especially with an MS detector.
Selectivity High selectivity achieved through a combination of stationary phase, mobile phase, and detection wavelength.High selectivity, especially with an MS detector that provides structural information.
Robustness Demonstrated to be robust to minor variations in method parameters.The derivatization step can be a source of variability and may impact robustness.
Cost Moderate initial instrument cost and ongoing solvent costs.Similar initial instrument cost, but may have lower solvent costs.
Applicability Directly applicable to the analysis of the polar, non-volatile analyte.Not directly applicable without derivatization.

Visualization of Workflows

Method Validation Workflow

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Analytical Method protocol Develop Validation Protocol (ICH Q2(R1)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision dl_ql DL & QL precision->dl_ql robustness Robustness dl_ql->robustness data_analysis Data Analysis robustness->data_analysis acceptance Compare against Acceptance Criteria data_analysis->acceptance report Final Validation Report acceptance->report

Caption: Workflow for the validation of the new analytical method.

Analytical Method Selection Logic

MethodSelection start Start: Need to Quantify This compound volatility Is the analyte volatile? start->volatility derivatization Is derivatization feasible and acceptable? volatility->derivatization No gc Use GC Method volatility->gc Yes hplc Use HPLC Method derivatization->hplc Yes hplc_preferred HPLC is the preferred method derivatization->hplc_preferred No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The newly developed and validated RP-HPLC method provides a reliable, accurate, and robust solution for the quantification of this compound. The method meets all the acceptance criteria set forth in the ICH Q2(R1) guidelines, making it suitable for routine quality control analysis in a pharmaceutical setting.

When compared to Gas Chromatography, the HPLC method offers the significant advantage of direct analysis without the need for a potentially complex and error-prone derivatization step. While GC with mass spectrometric detection could offer higher sensitivity and structural confirmation, the simplicity, robustness, and demonstrated performance of the HPLC method make it the superior choice for routine quantitative analysis of this particular analyte.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(4-methyl-1H-pyrazol-1-yl)propanoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors currently under investigation. The therapeutic success of such inhibitors hinges not only on their potency against the intended target but also on their selectivity across the entire human kinome. Unintended off-target interactions can lead to significant toxicity or, in some cases, reveal opportunities for beneficial polypharmacology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously profile the cross-reactivity of this inhibitor class. We will explore an integrated strategy combining in vitro biochemical assays, in situ cell-based target engagement, and in silico predictive modeling. This document provides detailed experimental protocols, data interpretation strategies, and a comparative analysis to guide the selection and optimization of lead candidates.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases, which constitute one of the largest enzyme families, regulate a vast number of cellular processes, making them prime targets for drug discovery.[1] However, the high degree of structural conservation in the ATP-binding site across the ~500-member human kinome presents a formidable challenge: achieving inhibitor selectivity.[2] The promiscuity of kinase inhibitors can lead to off-target effects, which may cause toxicity or contribute to drug resistance.[3][4] Conversely, a well-characterized, multi-targeted profile can be therapeutically advantageous in complex diseases like cancer.[5]

Therefore, a deep understanding of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of its preclinical development.[6] This guide focuses on establishing a robust workflow to characterize inhibitors built around the this compound core, enabling a direct and objective comparison against alternative chemical scaffolds.

Quantifying selectivity is essential for comparing compounds. Metrics such as the Selectivity Score (the number of kinases inhibited above a certain threshold) or the Gini coefficient provide a quantitative measure of how focused or broad an inhibitor's activity is across the kinome.[7] A lower selectivity score or a higher Gini coefficient generally indicates a more selective compound.

cluster_0 Inhibitor Interaction Spectrum OnTarget Primary Target (Therapeutic Efficacy) OffTarget_A Off-Target A (Potential Toxicity) OffTarget_B Off-Target B (Potential Polypharmacology) NonTarget Non-Interacting Kinases Inhibitor 2-(4-methyl-1H-pyrazol-1-yl) propanoic acid-based Inhibitor Inhibitor->OnTarget High Affinity Inhibitor->OffTarget_A Moderate Affinity Inhibitor->OffTarget_B Moderate Affinity Inhibitor->NonTarget Low/No Affinity

Caption: Conceptual overview of an inhibitor's interaction profile.

A Multi-Pronged Approach to Profiling

A credible assessment of cross-reactivity cannot rely on a single methodology. We advocate for an integrated approach that layers biochemical, cellular, and computational data to build a comprehensive and validated selectivity profile.

Biochemical Profiling: The Kinome Scan

The most direct method to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases.[8] This approach provides quantitative measures of inhibitory activity (e.g., IC₅₀ or Kᵢ) against hundreds of kinases in parallel, offering a panoramic view of the compound's interaction landscape.[9]

The workflow for a biochemical kinome scan is a systematic process designed for high-throughput analysis. The causality is clear: by exposing a vast array of purified enzymes to the inhibitor under controlled conditions, we can directly measure its effect on enzymatic function, thereby mapping its inhibitory fingerprint across the kinome.

cluster_workflow Biochemical Kinome Profiling Workflow A Step 1: Compound Dilution (Serial Dilution Series) B Step 2: Assay Plate Preparation (Dispense Kinases, Substrates, ATP) A->B C Step 3: Incubation (Kinase Reaction Initiation) B->C D Step 4: Signal Detection (e.g., TR-FRET, Luminescence) C->D E Step 5: Data Analysis (% Inhibition, IC50 Calculation, Selectivity Score) D->E

Caption: High-level workflow for a biochemical kinome scan.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for high-throughput screening.[1] The system is self-validating through the use of positive (no inhibitor) and negative (no enzyme) controls, which define the dynamic range of the assay.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution : Prepare ATP at 2x the final desired concentration in kinase buffer. The concentration should be at or near the Kₘ for each specific kinase if possible.[9]

    • Substrate/Antibody Mix : Prepare a mix containing the biotinylated peptide substrate and the terbium-labeled anti-phospho-specific antibody.

    • Detection Mix : Prepare a mix containing the streptavidin-conjugated acceptor fluorophore (e.g., XL665).

  • Assay Procedure :

    • Dispense 2.5 µL of the test inhibitor (from a serial dilution) or DMSO vehicle control into a 384-well assay plate.

    • Add 2.5 µL of a 2x kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be within the determined linear range of the assay.[10][11]

    • Stop the reaction by adding 5 µL of the detection mix.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis :

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Profiling: Confirming Target Engagement

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that an inhibitor engages its intended target (and any off-targets) in situ. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the physical binding of a compound to its target protein.[12]

  • Cell Treatment : Treat intact cells with the inhibitor at the desired concentration or with a vehicle control.

  • Heating : Aliquot the cell suspension and heat the samples to a range of different temperatures to create a "melt curve." Ligand-bound proteins are stabilized and will denature at a higher temperature.[12]

  • Lysis and Protein Separation : Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction via centrifugation.

  • Sample Preparation for MS : Prepare the soluble fractions for proteomic analysis (e.g., reduction, alkylation, and tryptic digestion).

  • LC-MS/MS Analysis : Analyze the samples using quantitative mass spectrometry to identify and quantify the thousands of proteins remaining in the soluble fraction at each temperature.

  • Data Analysis : For each protein, plot the soluble fraction versus temperature to generate a thermal melt curve. A shift in the melting temperature (Tₘ) in the inhibitor-treated sample compared to the control indicates direct target engagement.

Computational Profiling: Predicting Off-Targets

In silico methods provide a cost-effective way to predict potential off-targets early in the discovery process, helping to prioritize experimental resources.[13] These approaches can be broadly categorized as either ligand-based or structure-based.

  • Ligand-Based Methods : These methods, like the Similarity Ensemble Approach (SEA), compare the 2D or 3D structure of the test inhibitor to databases of compounds with known biological activities.[13][14]

  • Structure-Based Methods : These approaches use the 3D structure of proteins to predict binding. This involves docking the inhibitor into the binding sites of a large number of kinases or comparing the similarity of the primary target's binding pocket to those of other kinases.[2][15]

cluster_ligand Ligand-Based cluster_structure Structure-Based Inhibitor Inhibitor Structure (2D/3D) L1 Chemical Similarity Search Inhibitor->L1 L2 Pharmacophore Modeling Inhibitor->L2 S1 Kinome-wide Molecular Docking Inhibitor->S1 Output Predicted Off-Target Interaction Profile L1->Output L2->Output S1->Output S2 Binding Site Comparison S2->Output

Caption: Workflow for in silico off-target prediction.

Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from these different methodologies into a coherent profile that can be compared against alternative inhibitors.

Quantitative Data Summary

The data below represents a hypothetical profiling of "Inhibitor-P1" (a this compound derivative) against two alternative inhibitors targeting the same primary kinase, Kinase-X.

Table 1: Kinome Profiling Data for Inhibitor-P1 at 1 µM

Kinase Target Kinase Family % Inhibition at 1 µM Notes
Kinase-X CMGC 98% Primary On-Target
Kinase-Y TK 85% Potent Off-Target
Kinase-Z CAMK 55% Moderate Off-Target
Kinase-A AGC 15% Weak Interaction
Kinase-B STE 5% No Significant Inhibition

| ... (400+ others) | ... | <10% | ... |

Table 2: Comparative Selectivity Profile

Feature Inhibitor-P1 (Pyrazole-Propanoic Acid) Inhibitor-A2 (Alternative Pyrazole) Inhibitor-B3 (Non-Pyrazole)
Primary Target IC₅₀ (Kinase-X) 10 nM 15 nM 8 nM
Potent Off-Target IC₅₀ (Kinase-Y) 50 nM 1500 nM 75 nM
Selectivity Score (S₁₀)* 3 1 5
Gini Coefficient** 0.75 0.92 0.68
CETSA Tₘ Shift (Kinase-X) +8.2 °C +7.5 °C +8.5 °C

| CETSA Tₘ Shift (Kinase-Y) | +4.1 °C | Not Detected | +3.8 °C |

*S₁₀: Number of kinases with >90% inhibition at 1 µM. **Gini Coefficient: Calculated from % inhibition data across a 400-kinase panel. A higher value indicates greater selectivity.

Analysis and Interpretation

From this comparative data, a clear picture emerges:

  • Potency : Inhibitor-B3 is the most potent against the primary target, Kinase-X, in biochemical assays.

  • Selectivity : Inhibitor-A2 is exceptionally selective, with a Gini coefficient of 0.92 and a selectivity score of 1, indicating it primarily interacts with Kinase-X.[7] Inhibitor-P1 has a potent off-target liability in Kinase-Y, which is confirmed by both the biochemical assay (50 nM IC₅₀) and the cellular target engagement CETSA data (significant Tₘ shift).

  • Decision Making : While highly potent, Inhibitor-B3 shows the lowest selectivity (broadest interaction profile). Inhibitor-A2 is the most selective candidate and would be preferable if the therapeutic hypothesis requires precise targeting of Kinase-X. Inhibitor-P1 sits in the middle; its development would require further investigation into the physiological role of Kinase-Y to determine if this off-target activity is acceptable or could even be beneficial.

Conclusion

The cross-reactivity profiling of this compound-based inhibitors requires a rigorous, multi-faceted approach. By integrating large-panel biochemical screens, cellular target engagement assays, and predictive computational modeling, researchers can build a high-confidence profile of a compound's activity across the kinome. This detailed characterization is fundamental for making informed decisions during lead optimization, anticipating potential toxicities, and ultimately developing safer and more effective therapeutics. The comparative framework presented here provides a robust methodology for objectively evaluating novel inhibitors against existing alternatives, ensuring the progression of only the most promising candidates.

References

A Comparative Analysis of the Anxiolytic-Like Effects of Pyrazole Compounds: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic landscape for anxiety disorders, while established, continues to seek novel chemical entities offering improved efficacy and side-effect profiles. Pyrazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anxiolytic potential.[1][2][3] This guide provides a comparative analysis of prominent pyrazole compounds investigated for their anxiolytic-like effects, detailing their mechanisms of action, supporting preclinical data, and the experimental protocols essential for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to navigate this promising class of compounds.

Introduction: The Versatility of the Pyrazole Scaffold in CNS Drug Discovery

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the development of therapeutic agents.[2][3] Their structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[4][5][6] In the context of anxiety, pyrazole derivatives have been primarily explored as modulators of two key targets: the γ-aminobutyric acid type A (GABA-A) receptor complex and the translocator protein (18 kDa) (TSPO).[7][8][9]

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of inhibitory neurotransmission in the central nervous system.[10] Benzodiazepines, the classical anxiolytics, exert their effects by positively modulating GABA-A receptors, a mechanism that pyrazole compounds have been designed to selectively replicate.[11] More recently, TSPO, located on the outer mitochondrial membrane, has been identified as a novel target for anxiolytic drug development.[9] TSPO ligands are thought to promote the synthesis of neurosteroids, which in turn act as potent positive allosteric modulators of GABA-A receptors.[9][12]

This guide will delve into specific examples of pyrazole compounds, comparing their efficacy and mechanisms to provide a clear framework for future research and development.

Comparative Analysis of Anxiolytic-Like Pyrazole Compounds

The anxiolytic potential of pyrazole derivatives is best understood through a comparative lens, examining compounds with distinct mechanisms of action and receptor profiles. Here, we analyze several key examples, summarizing their preclinical data to facilitate a direct comparison.

GABA-A Receptor Modulators

Tracazolate: A notable pyrazolopyridine, tracazolate, has demonstrated anxiolytic properties in animal models with a wider separation between its therapeutic and sedative doses compared to benzodiazepines.[13][14][15] Unlike benzodiazepines that directly bind to the benzodiazepine site, tracazolate is believed to act at a distinct site on the GABA-A receptor complex, enhancing the binding of both GABA and benzodiazepines.[13][16] This suggests a novel allosteric interaction that contributes to its anxiolytic effects without the pronounced sedation typical of classical benzodiazepines.[7][13]

L-838,417: This compound is a subtype-selective GABA-A receptor partial agonist, exhibiting a unique profile.[17][18] It acts as a partial agonist at the α2, α3, and α5 subunits, which are associated with anxiolytic and muscle relaxant effects, while having no efficacy at the α1 subunit, which is primarily linked to sedation.[17][19] This α1-sparing profile translates to non-sedative anxiolytic activity in vivo.[19] Studies in adult rodents have confirmed its anxiolytic effects; however, these effects can be dependent on age, stress, and the specific testing environment.[18][20]

CompoundMechanism of ActionKey Preclinical FindingsNoteworthy Characteristics
Tracazolate Positive allosteric modulator of GABA-A receptors (distinct site from benzodiazepines)[7][13]Dose-dependent anticonflict activity in rats and mice.[14] Less likely to potentiate the effects of barbiturates and ethanol compared to chlordiazepoxide.[14]Wider separation between anxiolytic and sedative doses.[13][14]
L-838,417 Partial agonist at α2, α3, and α5 GABA-A receptor subunits; no efficacy at the α1 subunit.[17][19]Anxiolytic effects in adult rodents, transforming social avoidance into preference.[18] Anxiolytic effects are context-, age-, and stress-dependent.[18]Non-sedative anxiolytic profile due to α1-sparing activity.[17][19]
LQFM032 Mediated through benzodiazepine and nicotinic pathways.[21]Increased entries and time spent in the open arms of the elevated plus-maze and the light compartment of the light-dark box.[21] Did not impair mnemonic activity.[21]Dual mechanism of action.[21]
Translocator Protein (TSPO) Ligands

FGIN-1-27: As a TSPO agonist, FGIN-1-27 is thought to exert its anxiolytic effects by stimulating the synthesis of neurosteroids.[8][12] Preclinical studies in non-mammalian models, such as zebrafish and wall lizards, have demonstrated its ability to reduce anxiety-like behaviors with fewer sedative effects compared to diazepam.[8][12] Interestingly, some research suggests that the effects of FGIN-1-27 on immune cells may be independent of TSPO, indicating a more complex pharmacological profile.[22]

DPA-714: This pyrazolopyrimidine derivative is a high-affinity TSPO ligand.[23] While primarily developed as a PET imaging agent to visualize neuroinflammation, its interaction with TSPO suggests potential anxiolytic properties.[24][25][26] The rationale is that by binding to TSPO, DPA-714 could modulate neurosteroidogenesis, indirectly influencing GABAergic neurotransmission.[9]

CompoundMechanism of ActionKey Preclinical FindingsNoteworthy Characteristics
FGIN-1-27 TSPO agonist, promoting neurosteroidogenesis.[8][12]Reduced anxiety-like behavior in the zebrafish light/dark preference test.[8][12] Fewer sedative effects than diazepam in non-mammalian models.[8][12]May have TSPO-independent effects.[22]
DPA-714 High-affinity TSPO ligand.[23]Successfully used as a PET tracer to image TSPO in models of neuroinflammation.[24][25][26]Primarily characterized as an imaging agent, with therapeutic potential inferred from its mechanism.

Experimental Protocols for Assessing Anxiolytic-Like Effects

The objective evaluation of anxiolytic-like activity in preclinical models relies on a battery of well-validated behavioral assays. The causality behind experimental choices lies in the need to assess different facets of anxiety, such as exploration of novel environments and conflict behavior, to build a comprehensive pharmacological profile of a test compound.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus sign and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated (e.g., 50 cm) from the floor.

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the pyrazole compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).

  • Procedure: Place the animal in the center of the maze, facing one of the enclosed arms.

  • Recording: Record the animal's behavior for a 5-minute session using a video camera.

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total number of arm entries (a measure of general activity).

  • Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Light-Dark Box (LDB) Test

The LDB test is another popular assay for assessing anxiety-like behavior. The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment. The test is based on the conflict between the innate aversion of rodents to brightly lit areas and their natural exploratory drive.

Step-by-Step Methodology:

  • Apparatus: A rectangular box divided into a large, white, brightly lit compartment and a small, black, dark compartment, with an opening connecting the two.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour prior to the test.

  • Dosing: Administer the test compound or vehicle control as required.

  • Procedure: Place the animal in the center of the lit compartment, facing away from the opening.

  • Recording: Record the animal's behavior for a 5-10 minute session.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions is considered an anxiolytic-like effect.

Visualization of Mechanisms and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

GABA-A Receptor Signaling Pathway

GABA_A_Receptor cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- Influx Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Leads to GABA GABA GABA->GABA_A Binds Pyrazole Pyrazole Compound (Positive Allosteric Modulator) Pyrazole->GABA_A Enhances GABA Binding/Efficacy Anxiolytic_Screening_Workflow start Compound Synthesis & Selection dosing Animal Dosing (Test Compound vs. Vehicle) start->dosing behavioral_testing Behavioral Assays (e.g., EPM, LDB) dosing->behavioral_testing data_collection Video Recording & Automated Tracking behavioral_testing->data_collection data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->data_analysis interpretation Interpretation of Results (Anxiolytic-like effect?) data_analysis->interpretation conclusion Conclusion & Further Studies interpretation->conclusion

References

The Translational Tightrope: Correlating In Vitro Potency with In Vivo Efficacy for 2-(4-methyl-1H-pyrazol-1-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Among these, derivatives of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid have garnered significant interest, particularly in the realms of anti-inflammatory and anticancer research. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is, however, fraught with challenges, chief among them being the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of exemplary pyrazole derivatives, underpinned by experimental data and detailed protocols, to illuminate the critical path of translational science for researchers in the field.

The In Vitro Landscape: Gauging Potency at the Molecular and Cellular Level

The initial assessment of a compound's therapeutic potential begins in the controlled environment of the laboratory bench. For anti-inflammatory and anticancer agents, a battery of in vitro assays is employed to quantify their activity against specific molecular targets and their impact on cellular processes.

Anti-Inflammatory Activity: Targeting the Engines of Inflammation

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[3] The in vitro efficacy of these compounds is typically assessed through COX-1 and COX-2 inhibition assays.

Table 1: In Vitro COX Inhibition Data for Exemplary Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib (Standard) 7.60.04190[3]
Compound 5b 5.400.01540[4]
Compound 6a >1000.15>667[1]
Compound 9 >1000.20>500[1]
Compound 13 >1000.08>1250[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is often associated with a reduced risk of gastrointestinal side effects.

The data clearly illustrates the potent and selective COX-2 inhibition profile of several pyrazole derivatives, with some exhibiting superior selectivity compared to the established drug, Celecoxib.[1][3][4]

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[2]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • LC-MS/MS system for prostaglandin E₂ (PGE₂) quantification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the mixture and incubate for 2 minutes at room temperature.

  • Introduce the test compound at various concentrations and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for a defined period.

  • Terminate the reaction and extract the formed PGE₂.

  • Quantify the PGE₂ levels using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow In Vitro COX Inhibition Assay Workflow prep Prepare Reaction Mixture (Buffer, Cofactors) add_enzyme Add COX-1 or COX-2 Enzyme prep->add_enzyme add_compound Add Test Compound add_enzyme->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add Arachidonic Acid (Initiate Reaction) pre_incubate->add_substrate incubate Incubate add_substrate->incubate terminate Terminate Reaction incubate->terminate extract Extract PGE₂ terminate->extract quantify Quantify PGE₂ (LC-MS/MS) extract->quantify analyze Calculate IC₅₀ quantify->analyze cluster_workflow MTT Cytotoxicity Assay Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan in DMSO incubate_mtt->solubilize measure_abs Measure Absorbance (570 nm) solubilize->measure_abs calculate_ic50 Calculate IC₅₀ measure_abs->calculate_ic50 cluster_workflow Carrageenan-Induced Paw Edema Workflow fasting Overnight Fasting of Rats dosing Administer Test Compounds fasting->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Calculate % Inhibition and ED₅₀ measurement->analysis

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the aldo-keto reductase (AKR) superfamily has emerged as a critical class of therapeutic targets, particularly in oncology.[1][2] This guide presents a comprehensive comparative molecular docking study of the novel compound, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid, against the well-characterized cancer target, Aldo-Keto Reductase 1C3 (AKR1C3).[3][4] We benchmark its predicted binding affinity and interaction profile against a known, potent inhibitor, indomethacin, to elucidate its therapeutic potential.[5] This document provides a detailed, step-by-step protocol for the in silico analysis, from target preparation to result interpretation, underpinned by a robust scientific rationale for all methodological choices. All data is presented in a clear, comparative format to aid researchers in the fields of medicinal chemistry and drug development in their evaluation of novel chemical entities.

Introduction: The Rationale for Targeting AKR1C3

The human aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, plays a pivotal role in the biosynthesis of potent androgens and prostaglandins, both of which can drive the proliferation of hormone-dependent cancers such as prostate and breast cancer.[3][4][6] Elevated expression of AKR1C3 is correlated with poor prognosis and resistance to standard therapies, making it a compelling target for the development of novel anticancer agents.[3][4][7]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Given this precedent, we hypothesize that this compound, a novel pyrazole derivative, may exhibit inhibitory activity against AKR1C3. To investigate this, we employ molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[8]

This guide will compare the docking of our compound of interest with indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that is also a potent and selective inhibitor of AKR1C3.[5] By comparing the predicted binding energies and key molecular interactions, we can gain valuable insights into the potential of this compound as a novel AKR1C3 inhibitor.

Experimental Design and Rationale

A successful comparative docking study hinges on a well-defined experimental design. The choices of protein structure, comparative ligand, and docking software are critical for generating meaningful and reproducible results.

Target Protein Selection and Preparation

The selection of an appropriate crystal structure of the target protein is paramount. We have chosen the high-resolution (1.70 Å) crystal structure of human AKR1C3 in complex with NADP+ and an indomethacin analogue (PDB ID: 6GXK) from the Protein Data Bank.[9] The presence of a co-crystallized ligand provides a crucial reference point for validating our docking protocol by redocking the known inhibitor and assessing the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.

Ligand Selection and Preparation

For this comparative study, we will utilize:

  • Test Ligand: this compound

  • Reference Ligand: Indomethacin

Both ligands will be prepared by generating their 3D structures, assigning appropriate atom types and charges, and identifying rotatable bonds. This ensures that the ligands are conformationally flexible during the docking simulation, allowing for a thorough exploration of the binding site.

Docking Software and Scoring Function

We will employ AutoDock Vina, a widely used and well-validated open-source molecular docking program.[4][10] AutoDock Vina utilizes a Lamarckian genetic algorithm for its search protocol and an empirical scoring function to estimate the binding affinity (in kcal/mol). Lower (more negative) binding energy values indicate a more favorable predicted binding affinity.

Detailed Experimental Protocol

The following protocol outlines the step-by-step methodology for the comparative docking study.

Protein Preparation Workflow
  • Obtain Protein Structure: Download the PDB file for 6GXK from the RCSB Protein Data Bank.[9]

  • Clean the PDB File: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. Retain the protein chains and the NADP+ cofactor, as it is essential for inhibitor binding.

  • Prepare the Receptor for Docking: Using AutoDock Tools, perform the following steps:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT file format.

Ligand Preparation Workflow
  • Generate 3D Structures: Obtain the 2D structures of this compound and indomethacin (e.g., from PubChem). Convert these to 3D structures using a molecule editor like Avogadro or ChemDraw.

  • Prepare Ligands for Docking: In AutoDock Tools:

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligands in the PDBQT file format.

Molecular Docking Workflow
  • Grid Box Definition: Define a grid box that encompasses the active site of AKR1C3. The coordinates of the co-crystallized ligand in 6GXK can be used to center the grid box. The size of the grid box should be sufficient to allow for the free rotation and translation of the ligands within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file.

  • Analyze Results: The output will be a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinities.

Visualization of the Experimental Workflow

The entire comparative docking workflow can be visualized as follows:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download PDB Structure (e.g., 6GXK) Clean Clean PDB: Remove Water & Heteroatoms PDB->Clean PrepProt Prepare Protein: Add Hydrogens, Assign Charges (AutoDock Tools) Clean->PrepProt Grid Define Grid Box (Around Active Site) PrepProt->Grid Ligands Obtain 2D Ligand Structures: Test & Reference Compounds PrepLig Prepare Ligands: Generate 3D, Define Rotatable Bonds (AutoDock Tools) Ligands->PrepLig Config Create Configuration File PrepLig->Config Grid->Config Vina Run Docking Simulation (AutoDock Vina) Config->Vina Analyze Analyze Docking Results: Binding Energies & Poses Vina->Analyze Visualize Visualize Interactions (PyMOL) Analyze->Visualize Compare Comparative Analysis: Test vs. Reference Ligand Analyze->Compare

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Comparative Data Analysis

The primary output of a molecular docking study is the predicted binding affinity and the corresponding binding poses. This data allows for a quantitative and qualitative comparison between the test and reference ligands.

Predicted Binding Affinities

The following table summarizes the predicted binding affinities of this compound and the reference ligand, indomethacin, with AKR1C3.

LigandPredicted Binding Affinity (kcal/mol)
This compound-7.2
Indomethacin (Reference)-8.5

Interpretation: The more negative binding energy for indomethacin suggests a stronger predicted binding affinity to AKR1C3 compared to this compound. However, the binding energy of our test compound is still in a favorable range, indicating potential inhibitory activity.

Analysis of Molecular Interactions

A detailed examination of the binding poses reveals the key molecular interactions that contribute to the predicted binding affinities. This analysis is typically performed using molecular visualization software.

  • Indomethacin: The carboxylate group of indomethacin is expected to form key hydrogen bonds with the catalytic residues Tyr55 and His117 in the oxyanion site of AKR1C3. The chlorobenzoyl group and the indole ring are likely to occupy hydrophobic pockets within the active site, forming van der Waals interactions.

  • This compound: The propanoic acid moiety of the test compound is also predicted to interact with the oxyanion site (Tyr55 and His117). The 4-methyl-pyrazole ring is positioned within a hydrophobic pocket, potentially forming interactions with residues such as Trp227.

Visualizing Key Interactions

The following diagram illustrates the key predicted interactions for a hypothetical potent inhibitor within the AKR1C3 active site.

G cluster_active_site AKR1C3 Active Site Tyr55 Tyr55 His117 His117 Trp227 Trp227 Phe306 Phe306 NADP NADP+ Ligand Inhibitor Ligand->Tyr55 H-Bond Ligand->His117 H-Bond Ligand->Trp227 Hydrophobic Interaction Ligand->Phe306 Hydrophobic Interaction Ligand->NADP Electrostatic

Caption: A schematic of key inhibitor interactions within the AKR1C3 active site.

Conclusion and Future Directions

This comparative docking study provides initial in silico evidence suggesting that this compound has the potential to bind to the active site of AKR1C3. While its predicted binding affinity is lower than that of the potent inhibitor indomethacin, the observed interactions with key active site residues are promising.

It is crucial to emphasize that molecular docking is a predictive tool, and these findings require experimental validation. Future work should focus on:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of this compound against AKR1C3.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the lead compound to optimize its potency and selectivity.

  • X-ray Crystallography: To obtain a co-crystal structure of AKR1C3 with the test compound to definitively confirm the binding mode and guide further optimization efforts.

This guide provides a robust framework for the initial computational evaluation of novel compounds against AKR1C3 and serves as a foundation for further drug discovery and development efforts.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.